Terrestrosin D
Description
This compound has been reported in Tribulus terrestris with data available.
a steroidal saponin isolated from Tribulus terrestris
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20+,21+,22+,23-,24+,25+,26-,27+,28-,29-,30-,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49-,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNZKARBRITGN-WDJYAXNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Terrestrosin D?
An In-Depth Technical Guide on the Mechanism of Action of Terrestrosin D
Introduction
This compound (TED) is a spirostanol steroidal saponin isolated from the plant Tribulus terrestris L.[1][2]. This natural compound has garnered significant attention within the scientific community for its potent antitumor and antiangiogenic properties.[3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its efficacy in inhibiting the growth of various cancer cells, particularly prostate cancer, by inducing cell cycle arrest and a unique form of apoptosis.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological actions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action
The primary anticancer and antiangiogenic activities of this compound are attributed to two main mechanisms: the induction of cell cycle arrest and the initiation of apoptosis in both cancer cells and endothelial cells.[4][6]
Induction of Cell Cycle Arrest
This compound exhibits a differential effect on the cell cycle of cancer cells versus endothelial cells. In human prostate cancer cells (PC-3), treatment with TED leads to a significant increase in the G1 phase cell population, indicating cell cycle arrest at the G1 checkpoint.[3][5] Conversely, in human umbilical vascular endothelial cells (HUVECs), TED induces an arrest in the S phase of the cell cycle.[3][5] This dual-front attack, halting the proliferation of both tumor cells and the endothelial cells that form their blood supply, is a key component of its antitumor efficacy.
Induction of Caspase-Independent Apoptosis
A critical finding in the study of this compound is its ability to induce apoptosis through a caspase-independent pathway.[4][5] Flow cytometry analysis using annexin V-PI staining confirms that TED induces apoptosis in a dose-dependent manner in both PC-3 cells and HUVECs.[5] However, further investigation revealed that this process does not involve the activation of caspase-3, a key executioner caspase in the classical apoptotic pathway.[5] The pan-caspase inhibitor z-VAD-FMK failed to reverse the apoptotic effects of TED, providing strong evidence for a caspase-independent mechanism of cell death.[5]
The apoptotic pathway initiated by TED appears to be mediated by the mitochondria. Studies have shown that treatment with this compound leads to a significant, dose-dependent decrease in the mitochondrial membrane potential (ΔΨm) in both cancer and endothelial cells.[4][5] This depolarization of the mitochondrial membrane is a crucial event that can lead to the release of pro-apoptotic factors and subsequent cell death, bypassing the need for caspase activation.
Antiangiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] this compound demonstrates significant antiangiogenic properties by directly inhibiting the proliferation and viability of endothelial cells, as evidenced by its effects on HUVECs.[3][6] The mechanism for this is the induction of S-phase cell cycle arrest and caspase-independent apoptosis, as previously described.[5]
Interestingly, one study noted that while TED inhibits endothelial cell growth, it can cause an increase in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3][6] This suggests that the potent antiangiogenic effect of TED is not achieved by suppressing angiogenic signals but rather by directly targeting and eliminating the endothelial cells, thereby overcoming the pro-angiogenic stimuli.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | % Growth Inhibition | Citation |
|---|---|---|---|
| Prostate Cancer Cells | 2 - 5 | 20% - 90% | [5] |
| Endothelial Cells | 2 - 5 | Significant dose-dependent inhibition |[3][5] |
Table 2: Induction of Apoptosis in PC-3 Cells after 24h Treatment
| Treatment | Concentration (µM) | % Apoptotic Cells | Citation |
|---|---|---|---|
| Control | 0 | 2.4% | [5] |
| This compound | 2 | 6.1% | [5] |
| this compound | 5 | 60.5% |[5] |
Table 3: Depolarization of Mitochondrial Membrane Potential (ΔΨm) in HUVECs
| Treatment | Concentration (µM) | % Cells with Depolarized ΔΨm | Citation |
|---|---|---|---|
| Control | 0 | 13.5% | [5] |
| This compound | 2 | 28.8% | [5] |
| this compound | 3 | 57.3% |[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer and endothelial cells.
-
Protocol:
-
Cells (e.g., PC-3, HUVEC) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for a specified period (e.g., 24 hours).[3]
-
Following incubation, 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.[3]
-
During this time, mitochondrial dehydrogenase in viable cells converts the soluble MTT into an insoluble formazan product.[3]
-
The medium is aspirated, and the formazan crystals are dissolved in an organic solvent like DMSO.[3]
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]
-
Flow Cytometric Analysis for Apoptosis
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Protocol:
-
Cells are treated with this compound for 24 hours.[5]
-
Both adherent and floating cells are harvested, washed with cold PBS, and resuspended in a binding buffer.
-
The cells are stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Samples are analyzed using a flow cytometer (e.g., FACScan).[3]
-
Data analysis software (e.g., ModFIT) is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 4. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
Terrestrosin D: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin D, a steroidal saponin isolated from the medicinal plant Tribulus terrestris L., has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its potential as an anti-cancer agent. This document details its role in inducing cell cycle arrest and apoptosis in cancer cells and its influence on key signaling pathways such as NF-κB. Experimental methodologies for its study and quantitative data on its biological efficacy are also presented to support further research and development.
Discovery and Natural Sources
This compound is a naturally occurring steroidal saponin first identified from Tribulus terrestris L., a plant belonging to the Zygophyllaceae family.[1] This plant, commonly known as puncture vine, has a long history of use in traditional medicine across various cultures, including traditional Chinese and Indian medicine.[2] The primary source of this compound is the fruit of Tribulus terrestris.[3]
Physicochemical Properties
Experimental Protocols
General Isolation and Purification of Saponins from Tribulus terrestris
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.
3.1.1. Extraction
Various extraction techniques have been employed for the isolation of steroidal saponins from Tribulus terrestris, including ultrasound-assisted extraction (UAE), reflux extraction, and Soxhlet extraction.[4] The choice of solvent and extraction method can significantly impact the yield and composition of the extracted saponins.
-
Materials:
-
Dried and powdered fruits of Tribulus terrestris
-
Solvents: Methanol, ethanol, or aqueous mixtures of these alcohols.
-
-
General Procedure (Reflux Extraction):
-
The powdered plant material is refluxed with a suitable solvent (e.g., 80% ethanol) for several hours.
-
The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then typically suspended in water and partitioned with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.
-
The aqueous layer, containing the saponins, is then further partitioned with a more polar solvent like n-butanol.
-
The n-butanol extract, enriched with saponins, is concentrated to dryness.
-
3.1.2. Purification
The purification of individual saponins like this compound from the crude saponin extract is achieved through various chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for the isolation of pure compounds from complex mixtures.[5][6][7]
-
Column Chromatography:
-
The crude saponin extract is often first subjected to open column chromatography on silica gel or a macroporous resin (e.g., HP-20).
-
Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound are further purified by prep-HPLC.
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol.
-
The elution of compounds is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.
-
The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods.
-
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cancer cells (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
-
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with its anti-cancer properties being the most extensively studied.[1][8] It has also demonstrated anti-inflammatory and anti-angiogenic effects.[9]
Anti-Cancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those of prostate cancer.[1][10] Its anti-cancer mechanism is primarily attributed to the induction of cell cycle arrest and apoptosis.[1]
4.1.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells.[1][11][12] This process often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Key events in apoptosis include the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3.
4.1.2. Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and survival. This compound has been reported to inhibit the NF-κB signaling pathway.[8][13][14][15][16] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.
Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic activity of Tribulus terrestris extracts, which contain this compound. It is important to note that specific IC50 values for purified this compound against a wide range of cancer cell lines are not consistently available in the reviewed literature.
| Cell Line | Extract/Compound | IC50 Value | Reference |
| LNCaP (Prostate Cancer) | Tribulus terrestris fruit extract | 0.3 µg/mL | [3] |
| HT-29 (Colon Cancer) | Tribulus terrestris fruit extract | 7.1 µg/mL | [3] |
| PC-3 (Prostate Cancer) | This compound | 2-5 µM (inhibited 20-90% of cell growth) | [10] |
| PC-3M (Prostate Cancer) | This compound | Not specified | [10] |
| DU145 (Prostate Cancer) | This compound | Not specified | [10] |
| 22RV1 (Prostate Cancer) | This compound | Not specified | [10] |
Visualizations
Experimental Workflow
Caption: General Workflow for Isolation and Bioactivity Screening of this compound.
Signaling Pathways
Caption: Generalized NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: Generalized Apoptosis Pathway and Potential Induction by this compound.
Conclusion and Future Directions
This compound, a steroidal saponin from Tribulus terrestris, has demonstrated significant potential as a bioactive compound, particularly in the realm of cancer research. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effects on the pro-survival NF-κB signaling pathway, underscores its promise as a lead compound for the development of novel anti-cancer therapeutics.
However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Future studies should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and the exact mechanisms by which it modulates signaling pathways.
-
Comprehensive Pharmacokinetic and Toxicological Profiling: Establishing a complete safety and efficacy profile of the pure compound through rigorous preclinical studies.
-
Optimization of Isolation and Synthesis: Developing efficient and scalable methods for the isolation of this compound from its natural source or through chemical synthesis to ensure a consistent and high-quality supply for research and development.
-
In Vivo Efficacy Studies: Conducting extensive in vivo studies in various cancer models to validate the anti-tumor efficacy of this compound.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and exploit the therapeutic potential of this compound.
References
- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 12. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vitamin D analogue TX 527 down-regulates the NF-κB pathway and controls the proliferation of endothelial cells transformed by Kaposi sarcoma herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Terrestrosin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin D, a steroidal saponin isolated from the fruit of Tribulus terrestris L., has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Chemical Structure and Stereochemistry
This compound is a complex steroidal saponin with the chemical formula C₅₀H₈₀O₂₃ and a molecular weight of 1049.16 g/mol . Its structure was first elucidated in 1996 through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
The aglycone of this compound is a hecogenin derivative, a spirostanol-type sapogenin. The intricate carbohydrate moiety is attached at the C-3 position of the steroidal backbone. The full IUPAC name is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-((2R,3R,4R,5R,6R)-3,4-dihydroxy-5-((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl)oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10-one.
Due to the complexity and the lack of a publicly available high-resolution 2D image with confirmed stereochemistry, a definitive diagram is not provided here. Researchers are directed to the primary literature for the originally proposed structure.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was heavily reliant on spectroscopic techniques. While the complete original dataset from the 1996 Phytochemistry article by Yan et al. is not fully available in public databases, this section compiles the expected and reported data formats.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₀O₂₃ | PubChem |
| Molecular Weight | 1049.16 g/mol | PubChem |
| Appearance | White amorphous powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Predicted/Exemplary)
Note: The following table is a representative example of the type of data that would be obtained for this compound. The exact chemical shifts (δ) and coupling constants (J) would be found in the primary literature.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| C-1 | ... | ... |
| C-2 | ... | ... |
| C-3 | ... | ... |
| ... | ... | ... |
| Sugar Moieties | ||
| Gal-1' | ... | ... |
| Glc-1'' | ... | ... |
| ... | ... | ... |
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for steroidal saponins and the cited literature on its biological activity.
Isolation and Purification of this compound from Tribulus terrestris
The following is a generalized protocol for the extraction and isolation of steroidal saponins from Tribulus terrestris, which would be further optimized for the specific isolation of this compound.
-
Extraction:
-
Air-dried and powdered fruits of Tribulus terrestris are refluxed with 80% ethanol.
-
The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.
-
The saponin-rich n-butanol fraction is collected.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.
-
Fractions are monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar Rf values to this compound are combined.
-
Further purification is achieved by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Cancer cells (e.g., PC-3, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubated for 48 or 72 hours.
-
-
MTT Addition:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
-
Solubilization:
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Cells are treated with this compound at the desired concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 minutes in the dark.
-
-
Flow Cytometry:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying signaling pathways are complex and involve multiple molecular targets.
Induction of Caspase-Independent Apoptosis
Recent studies have shown that this compound induces apoptosis in cancer cells through a caspase-independent pathway.[1] A key mechanism involves the inhibition of Proteasome 26S Subunit, Non-ATPase 1 (PSMD1), which leads to the stabilization and activation of the tumor suppressor protein p53.[2] Activated p53 can then promote the release of mitochondrial pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce DNA fragmentation and cell death.
Induction of G1/S Phase Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition phase in some cancer cell lines. This is often mediated by the p53-dependent upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These inhibitors bind to and inactivate cyclin-CDK complexes (e.g., Cyclin E/CDK2) that are essential for the progression from the G1 to the S phase, thereby halting cell proliferation.
Conclusion
This compound is a structurally complex natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its ability to induce caspase-independent apoptosis and cell cycle arrest through defined signaling pathways makes it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies into its mechanism of action, therapeutic efficacy, and potential for clinical application. Further research is warranted to fully elucidate its structure-activity relationships and to explore its full pharmacological potential.
References
A Technical Guide to the Extraction of Terrestrosin D from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for extracting and isolating Terrestrosin D, a bioactive steroidal saponin from the plant Tribulus terrestris. This document synthesizes findings from various scientific studies to present a comprehensive resource detailing extraction protocols, purification techniques, and the molecular pathways influenced by this potent compound.
Introduction to this compound and Tribulus terrestris
Tribulus terrestris L. (Zygophyllaceae) is a plant that has been used in traditional medicine for centuries across various cultures. It is rich in a variety of phytochemicals, with steroidal saponins being of significant interest due to their diverse pharmacological activities. Among these, this compound, a spirostanol saponin, has garnered attention for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This guide focuses on the technical aspects of isolating this compound for research and development purposes.
Extraction Methodologies for Saponins from Tribulus terrestris
The extraction of saponins, including this compound, from Tribulus terrestris can be achieved through several methods. The choice of method depends on factors such as desired yield, purity, scalability, and the chemical properties of the target compound. Saponins are polar compounds, thus polar solvents are generally employed for their extraction.
Solvent Extraction Techniques
Commonly used techniques for the extraction of steroidal saponins from Tribulus terrestris include Soxhlet extraction, ultrasound-assisted extraction (UAE), reflux extraction, and maceration.
-
Soxhlet Extraction: A classical and highly accurate method for alcoholic extraction. It provides a high yield but can be time-consuming and may lead to thermal degradation of some compounds due to prolonged exposure to heat.
-
Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE can significantly reduce extraction time and solvent consumption.
-
Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapors back into the reaction flask. This method is effective but, similar to Soxhlet, the prolonged heat can be detrimental to heat-sensitive compounds.
-
Maceration: A simple technique where the plant material is soaked in a solvent for a specific period with occasional agitation. It is less efficient in terms of yield and time compared to other methods.
Comparative Analysis of Extraction Parameters
The efficiency of saponin extraction is influenced by several parameters, including the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. The following tables summarize quantitative data from various studies on the extraction of saponins from Tribulus terrestris.
| Table 1: Comparison of Different Extraction Techniques for Steroidal Saponins | ||||
| Extraction Technique | Solvent | Temperature (°C) | Time | Key Findings |
| Soxhlet Extraction | 70% Ethanol | 70 | 240 min | Highest saponin yield of 79.26% was achieved.[1] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 46 | 55 min | Optimized for total saponins from leaves with an extraction rate of 5.49%.[2] |
| Reflux Extraction | 50% Isopropanol in water | 92 | 60 min | Good recovery, but thermal decomposition of protodioscin was observed after 90 min.[3] |
| Maceration | Methanol | Room Temperature | 12 hours | Yield of 11.63% for polar extracts from leaves.[4] |
| Table 2: Optimization of Extraction Parameters for Saponins | |||
| Parameter | Range Studied | Optimal Condition | Rationale/Observation |
| Solvent Concentration | 30-100% Ethanol | 70% Ethanol | Adding water to ethanol can significantly increase extraction efficiency due to the high polarity of water, which facilitates deeper penetration into the plant matrix.[1] |
| Solvent-to-Solid Ratio (mL/g) | 50-400 | 35:1 (for UAE) | A higher ratio generally improves extraction efficiency but also increases solvent consumption. |
| Extraction Time (min) | 15-240 | Varies with method | Longer extraction times can increase yield but also risk thermal degradation of compounds. |
| Temperature (°C) | 20-92 | Varies with method | Higher temperatures can enhance extraction but may degrade thermolabile saponins. |
Experimental Protocol: A Synthesized Approach for this compound Isolation
The following protocol is a synthesized workflow based on the most effective techniques reported in the literature for the extraction and purification of steroidal saponins, with a focus on isolating this compound.
Stage 1: Extraction of Crude Saponins
This stage focuses on the initial extraction of a saponin-rich fraction from the plant material.
Materials and Equipment:
-
Dried and powdered Tribulus terrestris (fruits or aerial parts)
-
70% Ethanol (v/v)
-
Soxhlet apparatus or Ultrasound bath
-
Rotary evaporator
-
Filter paper
Protocol:
-
Preparation of Plant Material: Grind the dried Tribulus terrestris plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Method: Place approximately 100 g of the powdered plant material into a thimble and extract with 1 L of 70% ethanol in a Soxhlet apparatus for 6-8 hours.[1]
-
Ultrasound-Assisted Method: Mix 100 g of the powdered plant material with 1 L of 70% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 60 minutes.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude saponin extract.
Stage 2: Purification using Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective method for the initial purification and enrichment of saponins from the crude extract.
Materials and Equipment:
-
Crude saponin extract
-
Macroporous adsorption resin (e.g., HPD-100, AB-8)
-
Glass column
-
Ethanol (various concentrations)
-
Deionized water
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. Pack the resin into a glass column.
-
Sample Loading: Dissolve the crude saponin extract in a small amount of deionized water and load it onto the prepared column.
-
Washing: Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water.
-
Wash with 2 BV of 30% ethanol to remove some colored impurities and less polar compounds.
-
Elute the target saponin fraction with 4 BV of 70-80% ethanol.
-
-
Collection and Concentration: Collect the 70-80% ethanol eluate and concentrate it using a rotary evaporator to obtain a purified total saponin fraction.
Stage 3: Isolation of this compound using Silica Gel Column Chromatography
Silica gel column chromatography is a standard technique for the fine separation of individual saponins based on their polarity.
Materials and Equipment:
-
Purified total saponin fraction
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvent system (e.g., Chloroform:Methanol:Water or Ethyl Acetate:Petroleum Ether)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Fractions collector
Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Adsorb the purified total saponin fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system. The specific gradient will need to be optimized, but a common starting point for steroidal saponins is a gradient of increasing polarity, for example, starting with a mixture of ethyl acetate and petroleum ether and gradually increasing the proportion of a more polar solvent like methanol. A typical eluent system could be a gradient of chloroform-methanol-water.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC). Combine the fractions containing the compound with the same Rf value as a this compound standard.
-
Final Purification: The combined fractions may require further purification by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of specific cellular signaling pathways, particularly in the context of cancer.
Induction of Apoptosis via STAT3 Inhibition
This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties by directly inhibiting the proliferation of endothelial cells.
Conclusion
The extraction and isolation of this compound from Tribulus terrestris is a multi-step process that requires careful optimization of various parameters. This guide provides a synthesized framework for researchers to develop a robust methodology for obtaining this promising bioactive compound. Further research is warranted to refine these protocols to enhance yield and purity, thereby facilitating more extensive investigation into the pharmacological properties and therapeutic potential of this compound.
References
- 1. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Terrestrosin D Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. Understanding the molecular mechanisms underlying these activities is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the protein binding of this compound. We delve into the identification of its potential protein targets, outline detailed protocols for molecular docking and molecular dynamics simulations, and discuss the importance of experimental validation. Furthermore, we explore the key signaling pathways, namely NF-κB and STAT3, that are potentially modulated by this compound, providing visual representations to elucidate these complex interactions. This guide is intended to serve as a valuable resource for researchers engaged in the computational modeling of natural products and their interactions with biological targets.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring spirostanol saponin that has demonstrated a range of biological activities. Studies have indicated its potential in inhibiting the growth of cancer cells and in modulating inflammatory responses.[1] The therapeutic effects of this compound are believed to be mediated through its interaction with specific protein targets, thereby influencing critical cellular signaling pathways. In silico modeling techniques offer a powerful and efficient approach to elucidate these protein-ligand interactions at a molecular level, providing insights that can guide further experimental studies and drug development efforts.
Identified Potential Protein Targets of this compound
Through network pharmacology and molecular docking studies, several potential protein targets of this compound have been identified. These targets are primarily associated with its observed hepatorenal toxicity and its anti-cancer activities. The key identified targets include:
-
Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1): A molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and apoptosis.[2]
-
Cannabinoid Receptor 1 (CNR1): A G protein-coupled receptor that is part of the endocannabinoid system and is involved in various physiological processes.[2]
-
Dopamine Receptor D2 (DRD2): A G protein-coupled receptor that is a key target for antipsychotic drugs.[2]
Further research has also implicated the involvement of this compound in the modulation of inflammatory and cell survival pathways, suggesting interactions with key proteins within the NF-κB and STAT3 signaling cascades.
In Silico Modeling Methodologies
The investigation of this compound's protein binding landscape heavily relies on computational techniques. This section provides detailed protocols for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of a ligand.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., HSP90AA1, CNR1, DRD2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site or use a blind docking approach to scan the entire protein surface.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Optimize the ligand's geometry and assign appropriate charges using a computational chemistry software (e.g., Avogadro, Gaussian).
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.
-
Set the grid box parameters to encompass the defined binding site.
-
Run the docking simulation to generate a series of possible binding poses for this compound.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy scores and the clustering of poses.
-
Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Experimental Protocol: Molecular Dynamics Simulation of this compound-Protein Complex
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and the ligand.
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the system's properties.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex.
-
Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational changes.
-
Analyze the persistence of intermolecular interactions observed in the docking study.
-
Binding Affinity Calculation
Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and a protein.
Experimental Protocol: MM/PBSA Binding Affinity Calculation
-
Snapshot Extraction:
-
Extract snapshots of the protein-ligand complex from the equilibrated part of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the molecular mechanics potential energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar) for the complex, the protein alone, and the ligand alone.
-
The polar solvation energy is typically calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
The nonpolar solvation energy is often estimated from the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS (where TΔS represents the change in conformational entropy upon binding, which can be estimated using methods like normal mode analysis).
-
Data Presentation and the Importance of Experimental Validation
While in silico modeling provides valuable predictions, experimental validation is crucial to confirm the computational findings.[3] To date, specific quantitative binding data (e.g., Kd, Ki, IC50) for this compound with its identified protein targets have not been extensively reported in the literature. The following table serves as a template for summarizing such data once it becomes available through experimental assays.
Table 1: Quantitative Binding Affinity of this compound with Target Proteins (Template)
| Target Protein | Ligand | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |
| HSP90AA1 | This compound | Data not available | e.g., SPR, ITC, FP | - |
| CNR1 | This compound | Data not available | e.g., Radioligand binding assay | - |
| DRD2 | This compound | Data not available | e.g., Radioligand binding assay | - |
Validation of In Silico Models:
A strong correlation between the computationally predicted binding affinities and experimentally determined values is essential to validate the in silico model.[3] Once experimental data is obtained, it can be used to refine the docking and simulation protocols, leading to more accurate predictions for other potential ligands.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways. Based on its identified targets and observed biological activities, the NF-κB and STAT3 pathways are of particular interest.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.
Figure 1: Canonical NF-κB Signaling Pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy.
Figure 2: Canonical STAT3 Signaling Pathway.
Workflow for In Silico Modeling of this compound
The following diagram illustrates a general workflow for the in silico investigation of this compound's protein binding.
Figure 3: General Workflow for In Silico Modeling.
Conclusion
In silico modeling serves as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to investigate protein-ligand interactions. This guide has provided a detailed framework for the computational analysis of this compound's protein binding, from target identification to the elucidation of its potential effects on key signaling pathways. While computational methods provide powerful predictive insights, it is imperative to underscore the necessity of experimental validation to confirm these findings. The integration of in silico and experimental approaches will undoubtedly accelerate the development of this compound and other promising natural products into effective therapeutic agents.
References
- 1. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Pharmacological Profiling of Terrestrosin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has emerged as a promising natural compound with significant anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Effects
This compound (TED) exhibits potent cytotoxic effects against various cancer cell lines, particularly prostate cancer, and also targets endothelial cells, thereby inhibiting angiogenesis.[1][2] Its primary mechanisms of action include the induction of cell cycle arrest and a unique form of caspase-independent apoptosis.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the pharmacological effects of this compound on prostate cancer and endothelial cells.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | ~2-5 | [1] |
| PC-3M | Prostate Cancer | Not Specified | [1] |
| DU145 | Prostate Cancer | Not Specified | [1] |
| LNCaP | Prostate Cancer | Not Specified | [1] |
| 22RV1 | Prostate Cancer | Not Specified | [1] |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided range for PC-3 cells is based on effective concentrations reported to induce significant apoptosis and cell cycle arrest.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Citation |
| PC-3 | 2 | 24 | 6.1 | [1] |
| PC-3 | 5 | 24 | 60.5 | [1] |
| HUVEC | Not Specified | 24 | Dose-dependent increase | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| PC-3 | Not Specified | 24 | Significant Increase | Significant Decrease | Not Specified | [1] |
| HUVEC | Not Specified | 24 | Not Specified | Significant Increase (S phase arrest) | Not Specified | [1] |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity
| Cell Line | Effect on ΔΨm | Effect on Caspase-3 Activity | Citation |
| PC-3 | Decreased | No significant increase | [1][2] |
| HUVEC | Decreased | No significant increase | [1][2] |
Signaling Pathways and Mechanisms of Action
Caspase-Independent Apoptosis
A key characteristic of this compound-induced apoptosis is its independence from caspases, a family of proteases central to classical apoptosis.[1][2] This suggests a unique cell death pathway. While the precise molecular cascade remains to be fully elucidated, evidence points towards the involvement of mitochondrial dysfunction, as indicated by the decrease in mitochondrial membrane potential.[1][2] This may lead to the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and trigger DNA fragmentation and cell death without the involvement of caspases.
Cell Cycle Arrest
This compound exerts cytostatic effects by arresting the cell cycle at different phases in a cell-type-specific manner. In PC-3 prostate cancer cells, it induces a G1 phase arrest, while in HUVEC endothelial cells, it causes an S phase arrest.[1] The G1 arrest in cancer cells prevents them from entering the DNA synthesis phase, thereby halting proliferation. The S phase arrest in endothelial cells disrupts DNA replication, which is crucial for their proliferation during angiogenesis. The specific molecular targets within the cell cycle machinery, such as cyclins and cyclin-dependent kinases (CDKs), that are modulated by this compound require further investigation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer and endothelial cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
Terrestrosin D: A Technical Guide for Researchers
CAS Number: 179464-23-4
This technical guide provides an in-depth overview of Terrestrosin D, a steroidal saponin of significant interest to the scientific community, particularly in the fields of oncology and pharmacology. This document details its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Data
This compound is a complex steroidal saponin isolated from the plant Tribulus terrestris L.[1] Its chemical identity and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 179464-23-4 | [2] |
| Molecular Formula | C₅₀H₈₀O₂₃ | [3] |
| Molecular Weight | 1049.17 g/mol | [3] |
| Melting Point | 279-281 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (30 mg/mL), Pyridine, Methanol, Ethanol. A common in vivo formulation is 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. | [4] |
| Purity | Commercially available with purity ranging from 95% to 99%. | [3] |
| Analysis Method | HPLC-DAD or/and HPLC-ELSD | [3] |
| Identification Method | Mass Spectrometry, NMR | [3] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, primarily as an anti-cancer and anti-angiogenic agent.[1] It has also been noted for its potential hepatorenal toxicity.[2][4]
Anti-Cancer Activity
This compound exhibits potent anti-proliferative effects against various cancer cell lines.[1] Its primary mechanisms of action include:
-
Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]
-
Induction of Apoptosis: A key feature of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. Notably, this process is reported to be caspase-independent.[1]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to inhibit angiogenesis, further contributing to its anti-cancer potential.[1]
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are still under investigation. However, current research points to the modulation of key cellular signaling cascades.
Caption: Overview of this compound's effects on cancer cells.
Experimental Protocols
This section outlines key experimental methodologies for studying this compound.
Isolation and Purification
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% ethanol, using methods like maceration or soxhlet extraction.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Cell Viability Assay
To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a range of 1-50 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of the intercalating dye.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound in vivo can be evaluated using a xenograft mouse model.
-
Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ PC-3 cells in 100 µL of medium) into the flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg body weight) or vehicle control intraperitoneally, typically three times a week.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
Chemical Synthesis
Currently, there is no published information on the total chemical synthesis of this compound. Its complex steroidal structure with a branched oligosaccharide chain presents a significant synthetic challenge. The primary source of this compound remains its isolation from Tribulus terrestris.
Conclusion
This compound is a promising natural product with potent anti-cancer and anti-angiogenic properties. Its unique mechanism of inducing caspase-independent apoptosis makes it a valuable subject for further investigation in cancer research and drug development. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with key experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, and to explore its therapeutic potential.
References
- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Terrestrosin D: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin D, a spirostanol saponin isolated from the plant Tribulus terrestris, has emerged as a compound of interest in oncological research. Exhibiting potent anti-tumor properties, this compound has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy. These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing a caspase-independent apoptotic pathway. In prostate cancer and human umbilical vein endothelial cells (HUVECs), this process is associated with a decrease in the mitochondrial membrane potential (ΔΨm)[1].
Recent studies in triple-negative breast cancer (TNBC) have elucidated a novel mechanism involving the ubiquitin-proteasome system. This compound has been found to directly target and inhibit the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1). This inhibition leads to the stabilization and activation of the tumor suppressor protein p53[2]. The activated p53 pathway then promotes both autophagy and apoptosis, contributing to the significant anti-tumor effects of this compound in TNBC[2].
Furthermore, extracts of Tribulus terrestris, rich in saponins like this compound, have been observed to modulate the expression of apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio in breast cancer cells, further promoting cell death[3][4]. While the direct effect of isolated this compound on the Bax/Bcl-2 ratio requires further specific investigation, this provides a likely downstream effect of p53 activation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Prostate Cancer (PC-3) Cell Viability and Apoptosis
| Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) |
| 2 µM | Not specified | 6.1 |
| 5 µM | ~10-80% inhibition (range) | 60.5 |
Data compiled from studies on PC-3 cells treated for 24 hours.
Table 2: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability and Apoptosis
| Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) |
| 2 µM | Not specified | 9.1 |
| 3 µM | Not specified | 34.3 |
Data compiled from studies on HUVECs treated for 24 hours.
Note on Breast and Liver Cancer Cell Lines: While this compound has demonstrated significant anti-tumor effects in breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines, specific IC50 values and apoptosis percentages for the isolated compound were not available in the reviewed literature. The provided protocols are based on the established mechanisms and can be adapted for these cell lines. It is recommended to perform dose-response studies to determine the optimal concentrations for specific experimental setups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Prostate cancer (PC-3), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for PC-3, DMEM for MCF-7, MDA-MB-231, and HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation.
5. Cell Cycle Analysis
-
Culture and treat cells with this compound in 6-well plates.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
6. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Seed cells on glass coverslips in a 24-well plate or in a 6-well plate and treat with this compound.
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess stain.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
7. Autophagy Assessment (LC3-II Western Blot)
-
Culture and treat cells with this compound in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II is indicative of induced autophagy.
Safety Precautions
-
Hepatorenale Toxizität: In-vivo-Studien haben gezeigt, dass this compound ein Potenzial für Leber- und Nierentoxizität aufweist[5]. Obwohl dies bei In-vitro-Experimenten von geringerer direkter Bedeutung ist, ist es ein wichtiger Aspekt für die translationale Relevanz der Ergebnisse.
-
Standard Laboratory Practices: Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes autophagy and apoptosis of breast cancer cells through PSMD1-dependent activation of P53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]
Dissolving Terrestrosin D for In Vivo Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terrestrosin D is a steroidal saponin isolated from Tribulus terrestris L. that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells and suppress angiogenesis.[1][2][3] Proper formulation and dissolution of this compound are critical for ensuring its bioavailability and achieving reliable results in in vivo animal studies. This document provides detailed protocols for the dissolution of this compound for preclinical research, summarizes relevant quantitative data, and illustrates key experimental workflows and biological pathways.
Data Presentation: Solubility and Dosing
The following table summarizes the known solubility of this compound in various vehicles suitable for in vivo administration, along with dosages that have been used in published animal studies.
| Vehicle Composition | Maximum Concentration | Route of Administration | Species | Dosage Range | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (2.38 mM) | Intraperitoneal (i.p.) | Mouse | 25-50 mg/kg | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.38 mM) | Not specified | Not specified | Not specified | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.38 mM) | Not specified | Not specified | Not specified | |
| Physiological Saline | Not specified | Intraperitoneal (i.p.) | Mouse | 10 mg/kg | [4] |
| Not specified | Not specified | Oral | Rat | 5-15 mg/kg daily | [5][6] |
Note: Sonication and/or gentle heating may be required to achieve complete dissolution.[1][7] It is recommended to prepare fresh solutions for each experiment and protect them from light.[7] For multi-dose studies, stock solutions stored at -80°C for up to 6 months or at -20°C for up to 1 month have been suggested.[7]
Experimental Protocols
Protocol 1: Standard Vehicle Formulation for Intraperitoneal Administration
This protocol is based on a commonly used vehicle for poorly water-soluble compounds in in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to create a 10% DMSO solution relative to the final volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Addition of PEG300: Add the required volume of PEG300 (40% of the final volume). For a 1 mL final volume, add 400 µL of PEG300. Vortex until the solution is homogeneous.
-
Addition of Tween 80: Add the required volume of Tween 80 (5% of the final volume). For a 1 mL final volume, add 50 µL of Tween 80. Vortex thoroughly.
-
Final Dilution with Saline: Add the final volume of sterile saline (45% of the final volume). For a 1 mL final volume, add 450 µL of saline. Vortex until a clear, homogeneous solution is obtained.
-
Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.
-
Administration: The solution is now ready for intraperitoneal administration to the animal model.
Protocol 2: SBE-β-CD Formulation
This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be an alternative for compounds that are difficult to formulate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
20% (w/v) SBE-β-CD in Saline, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to create a 10% DMSO solution relative to the final volume. Vortex until the powder is fully dissolved.
-
Addition of SBE-β-CD Solution: Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).
-
Mixing: Vortex the solution thoroughly until it is clear and homogeneous.
-
Administration: The final formulation is ready for in vivo administration.
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound for in vivo studies.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of action for this compound.
Mechanism of Action Overview
This compound exerts its anticancer effects through a multi-faceted approach targeting both cancer cells and the tumor microenvironment.
-
Induction of Apoptosis: this compound induces apoptotic cell death in cancer cells.[2][3][7] Notably, this process appears to be caspase-independent, as the pan-caspase inhibitor z-VAD does not reverse the apoptotic effects.[2] The induction of apoptosis is associated with a decrease in the mitochondrial membrane potential.[2][7]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in both prostate cancer cells and human umbilical vascular endothelial cells (HUVECs).[1][2][7] The specific phase of arrest (G1 or S phase) may be cell-type dependent.[1][2]
-
Anti-Angiogenic Effects: this compound inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][3] This is achieved through the direct inhibition of endothelial cell proliferation.[2] While some studies have surprisingly shown an increase in VEGF secretion upon this compound treatment in certain cell lines, the predominant effect in vivo is the suppression of tumor growth, suggesting that the direct inhibition of endothelial cells is a key anti-angiogenic mechanism.[2]
-
Modulation of Signaling Pathways: While the precise molecular targets are still under investigation, evidence suggests that the anticancer effects of steroidal saponins like this compound may involve the inhibition of the NF-κB signaling pathway.[3] A network pharmacology study also identified potential targets such as HSP90AA1, CNR1, and DRD2 related to its toxicity profile.[6]
Conclusion
The successful use of this compound in in vivo research is highly dependent on the appropriate selection of a vehicle and a meticulous dissolution procedure. The protocols outlined in this document provide a reliable starting point for researchers. A thorough understanding of its mechanisms of action, including the induction of caspase-independent apoptosis and the direct inhibition of angiogenesis, is crucial for designing and interpreting preclinical studies aimed at evaluating the therapeutic potential of this promising natural compound.
References
- 1. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Terrestrosin D using a High-Performance Liquid Chromatography with Variable Wavelength and Evaporative Light Scattering Detection (HPLC-VWD-ELSD) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestrosin D is a steroidal saponin found in the plant Tribulus terrestris. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities through the induction of apoptosis and inhibition of angiogenesis. As research into the pharmacological effects of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed protocol for the quantification of this compound in plant material and other matrices using a High-Performance Liquid Chromatography (HPLC) system coupled with both a Variable Wavelength Detector (VWD) and an Evaporative Light Scattering Detector (ELSD). The VWD is suitable for compounds with a chromophore, while the ELSD is a universal detector ideal for non-volatile compounds like saponins that may lack a strong UV chromophore, thus providing a comprehensive detection strategy.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol describes the extraction of this compound from dried, powdered Tribulus terrestris plant material.
Materials:
-
Dried, powdered Tribulus terrestris fruit or aerial parts
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 25 mL of 70% methanol in water (v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.[1][2]
-
After sonication, allow the mixture to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Standard Solution Preparation
Materials:
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.
HPLC-VWD-ELSD Method
The following method is adapted from a validated procedure for the analysis of steroidal saponins in Tribulus terrestris.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, Variable Wavelength Detector (VWD), and Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Detector Settings:
| Detector | Parameter | Setting |
|---|---|---|
| VWD | Wavelength | 205 nm |
| ELSD | Drift Tube Temperature | 70°C |
| | Nebulizing Gas (Nitrogen) Flow Rate | 1.8 L/min |
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the typical validation parameters for the quantification of steroidal saponins using an HPLC-ELSD method. These parameters should be established specifically for this compound during method validation in your laboratory.[3][4][5][6]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
| Repeatability (RSD%) | < 2% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Biological Activity
References
- 1. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Terrestrosin D Administration in PC-3 Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for studying the effects of Terrestrosin D on PC-3 human prostate cancer xenograft mouse models. This compound, a steroidal saponin, has been shown to inhibit tumor growth and induce apoptosis in prostate cancer cells. The following sections offer a summary of key quantitative data, detailed experimental methodologies for in vitro and in vivo studies, and diagrams of the proposed signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound on PC-3 cells.
Table 1: In Vitro Efficacy of this compound on PC-3 Cell Apoptosis
| Treatment Group | Concentration (µM) | Apoptotic Cells (%)[1] |
| Control | 0 | 2.4 |
| This compound | 2 | 6.1 |
| This compound | 5 | 60.5 |
Table 2: In Vivo Efficacy of this compound on PC-3 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data not available in search results | - |
| This compound | 25 | Data not available in search results | Data not available in search results |
| This compound | 50 | Data not available in search results | Data not available in search results |
Note: Specific in vivo tumor volume data from the primary study by Wei et al. (2014) were not available in the searched literature. Researchers should input their own experimental data into this table.
Signaling Pathway
This compound has been observed to induce caspase-independent apoptosis in PC-3 cells, accompanied by a decrease in mitochondrial membrane potential[1][2]. While the precise mechanism in prostate cancer is still under full investigation, a potential pathway involves the induction of mitochondrial dysfunction, leading to the release of pro-apoptotic factors. A recent study in breast cancer has implicated this compound in the stabilization of p53. However, PC-3 cells are p53-null, suggesting a p53-independent mechanism in this cell line.
Figure 1: Proposed caspase-independent apoptotic pathway of this compound in PC-3 cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a PC-3 xenograft model.
References
Terrestrosin D: A Potent Inducer of Apoptosis for Research and Drug Development
Application Notes and Protocols for Flow Cytometry Analysis
Introduction
Terrestrosin D, a steroidal saponin isolated from the plant Tribulus terrestris, has emerged as a compound of significant interest in cancer research due to its potent pro-apoptotic activities. These application notes provide a comprehensive overview of the analysis of this compound-induced apoptosis using flow cytometry, targeted at researchers, scientists, and professionals in drug development. The detailed protocols and data presentation herein will facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) dual-staining assay.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. It can only enter cells in the late stages of apoptosis or necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.
This dual-staining strategy allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common in apoptosis induction).
Quantitative Analysis of this compound-Induced Apoptosis
Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. The following tables summarize the quantitative data obtained from flow cytometry analysis after treating prostate cancer (PC-3) cells and Human Umbilical Vein Endothelial Cells (HUVECs) with this compound for 24 hours.[1]
Table 1: Apoptosis Induction by this compound in PC-3 Cells [1]
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 97.6 | 1.5 | 0.9 | 2.4 |
| This compound | 2 | 93.9 | 4.2 | 1.9 | 6.1 |
| This compound | 5 | 39.5 | 35.8 | 24.7 | 60.5 |
Table 2: Apoptosis Induction by this compound in HUVECs [1]
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 94.1 | 3.2 | 2.7 | 5.9 |
| This compound | 2 | 90.9 | 6.5 | 2.6 | 9.1 |
| This compound | 3 | 65.7 | 28.9 | 5.4 | 34.3 |
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through at least two distinct signaling pathways: a caspase-independent mitochondrial pathway and a p53-dependent pathway.
Caspase-Independent Mitochondrial Pathway
Research indicates that this compound-induced apoptosis is not reliant on the activation of caspases, a family of proteases central to many apoptotic processes.[1][2] Instead, it involves the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2] This loss of ΔΨm is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.
Figure 1: Caspase-Independent Apoptosis Pathway.
p53-Dependent Pathway
More recent findings suggest that this compound can also promote apoptosis in breast cancer cells through a mechanism involving the p53 tumor suppressor protein. This pathway is initiated by the interaction of this compound with the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1), leading to the activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, which in turn promote mitochondrial outer membrane permeabilization and apoptosis.
Figure 2: p53-Dependent Apoptosis Pathway.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Cell culture incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Experimental Workflow
Figure 3: Flow Cytometry Experimental Workflow.
Detailed Protocol for Apoptosis Analysis
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., PC-3) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 6-well plates at a density of 1-5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2, 5 µM for PC-3 cells). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Repeat the wash step once more to ensure the removal of any residual medium or trypsin.
-
-
Staining with Annexin V-FITC and PI:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
These application notes provide a framework for the robust analysis of this compound-induced apoptosis using flow cytometry. The provided protocols and understanding of the underlying signaling pathways will aid researchers in further elucidating the anticancer properties of this promising natural compound. The quantitative data presented serves as a valuable reference for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.
References
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Terrestrosin D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor activities.[1][2][3] Notably, it has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the cell cycle of cancer cells, with a specific focus on prostate cancer (PC-3) cells, where it induces a G1 phase arrest.[1]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
The following table summarizes the expected dose-dependent effect of this compound on the cell cycle phase distribution of PC-3 prostate cancer cells after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 2 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| 5 | 78.3 ± 2.8 | 12.4 ± 1.6 | 9.3 ± 1.1 |
Note: The data presented in this table is representative of a typical G1 cell cycle arrest induced by a test compound in PC-3 cells and serves as an illustrative example of the expected outcome when treating cells with this compound.
Table 2: Effect of this compound on Apoptosis in PC-3 Cells
This compound induces apoptosis in a dose-dependent manner. The table below shows the percentage of apoptotic PC-3 cells after 24 hours of treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 2.4 ± 0.5 |
| 2 | 6.1 ± 1.2 |
| 5 | 60.5 ± 4.7 |
Mandatory Visualizations
Caption: Workflow for analyzing cell cycle distribution in this compound-treated cancer cells.
Caption: this compound may induce G1 arrest via the PSMD1/p53/p21 signaling axis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the maintenance of PC-3 cells and their treatment with this compound.
Materials:
-
PC-3 human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seeding: Seed PC-3 cells into 6-well plates at a density of 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare working solutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). The final concentration of DMSO in the medium should be less than 0.1%.
-
Replace the medium in each well with fresh medium containing the desired concentrations of this compound (e.g., 0, 2, and 5 µM). A vehicle control (DMSO only) should be included.
-
Incubation: Incubate the treated cells for 24 hours.
Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation and analysis of this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated PC-3 cells (from Protocol 1)
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol can be used to assess the expression levels of key proteins involved in the G1/S transition, such as Cyclin D1, CDK4, p21, and p27.
Materials:
-
Treated PC-3 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates in Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. β-actin should be used as a loading control.
These protocols provide a robust framework for investigating the effects of this compound on the cancer cell cycle. The provided data and visualizations offer expected outcomes and a mechanistic hypothesis for further investigation.
References
Application Notes and Protocols for Anti-Angiogenesis Assays of Terrestrosin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Terrestrosin D (TED), a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor and anti-angiogenic properties.[1][2][3] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-angiogenic effects of this compound, intended for researchers in drug discovery and development. Studies have shown that this compound inhibits the proliferation of endothelial cells, induces cell cycle arrest, and triggers apoptosis, suggesting its potential as a direct-acting anti-angiogenic agent.[1][3]
Mechanism of Action Overview
This compound's anti-angiogenic activity is primarily attributed to its direct inhibitory effects on endothelial cells.[4] Unlike many anti-angiogenic compounds that target the Vascular Endothelial Growth Factor (VEGF) signaling pathway by reducing VEGF secretion, this compound has been observed to increase VEGF levels in both cancer and endothelial cells.[1][2] This suggests that its mechanism of action is independent of VEGF suppression and likely involves the induction of cell cycle arrest and apoptosis in the endothelial cells that form the lining of blood vessels.[1][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) and in a xenograft mouse model.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 2 | ~80% |
| 3 | ~60% |
| 4 | ~40% |
| 5 | ~25% |
Data synthesized from dose-dependent growth inhibition curves.[1]
Table 2: Effect of this compound on HUVEC Cell Cycle Distribution (24h treatment)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not specified | Not specified | Not specified |
| This compound | Not specified | Significant Increase | Not specified |
This compound was found to induce S phase arrest in HUVECs.[1]
Table 3: Induction of Apoptosis in HUVECs by this compound (24h treatment)
| Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | Baseline |
| 3 | Increased |
| 4 | Dose-dependently |
| 5 | Increased |
This compound induces caspase-independent apoptosis in HUVECs in a dose-dependent manner.[1]
Table 4: In Vivo Anti-Angiogenic Effect of this compound in a PC-3 Xenograft Model
| Treatment Group | Microvessel Density (MVD) per 400x field |
| Control | 31.5 ± 5.8 |
| This compound (50 mg/kg) | 17.6 ± 1.6 |
Microvessel density was determined by CD31 immunohistochemical staining.[1]
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM). Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel or other basement membrane extract
-
24-well or 48-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare a cell suspension containing this compound at the desired concentrations (e.g., 1, 2.5, 5 µM).
-
Gently add 500 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Observe and photograph the formation of tube-like structures under an inverted microscope.
-
Quantify the anti-angiogenic effect by measuring the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tip or cell scraper
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 1, 2.5, 5 µM) or a vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation at 37°C in a 5% CO₂ incubator.
-
Measure the width of the wound at different time points. The percentage of wound closure can be calculated to determine the effect of this compound on cell migration.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model to assess the anti-angiogenic effects of this compound on a living vascular network.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile Thermanox coverslip or filter paper disc onto the CAM.
-
Apply a solution of this compound in PBS (e.g., 10, 20, 50 µg) onto the disc. Use PBS with DMSO as a vehicle control.
-
Seal the window and return the eggs to the incubator for another 48-72 hours.
-
On day 11 or 12, open the window and observe the CAM vasculature under a stereomicroscope.
-
Capture images of the blood vessels in the area of the disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching indicates anti-angiogenic activity.
Visualizations
Caption: Experimental workflow for evaluating the anti-angiogenic activity of this compound.
Caption: Proposed mechanism of anti-angiogenic action of this compound.
References
- 1. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparing Terrestrosin D Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terrestrosin D is a steroidal saponin isolated from the plant Tribulus terrestris L.[1][2]. It has garnered significant interest in cancer research due to its biological activities. Studies have shown that this compound can suppress the growth of cancer cells and endothelial cells in a dose-dependent manner[1][2]. Its proposed mechanisms of action include inducing cell cycle arrest, promoting apoptosis in cancer and endothelial cells, and inhibiting angiogenesis[1][3][4]. The induction of apoptosis may occur through a decrease in the mitochondrial membrane potential and appears to be independent of the caspase pathway[1][2].
Given its lipophilic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro and other experimental studies[5]. Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document provides a detailed protocol for preparing, storing, and handling this compound stock solutions using DMSO as a solvent.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₅₀H₈₀O₂₃ | [5] |
| Molecular Weight | 1049.16 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | 30 mg/mL (28.59 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [3][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes (or clear tubes stored in the dark)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)[7][8].
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for cell-based assays.
Step 1: Calculation
-
Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 1049.16 g/mol × 1000 mg/g = 10.49 mg
-
Step 2: Weighing
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 10.49 mg of this compound powder directly into the tube.
Step 3: Solubilization
-
Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
Step 4: Aiding Dissolution (Recommended)
-
To ensure complete dissolution, sonicate the solution in a bath sonicator for 10-15 minutes[3]. The heat generated during sonication can aid in dissolving the compound[6].
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes[6].
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month)[3][6]. Protect from light[5][6].
Protocol 2: Preparation of Working Solutions
-
To prepare a working solution for your experiment (e.g., 10 µM), perform a serial dilution from the 10 mM stock solution using your desired cell culture medium or buffer.
-
Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
Important: It is recommended to prepare working solutions fresh for each experiment[6]. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Proposed signaling pathway of this compound.
Safety Precautions and Handling
-
This compound: Studies have indicated that this compound may have potential hepatorenal toxicity[9][10][11]. Handle the compound as potentially hazardous. Avoid inhalation of the powder and direct contact with skin and eyes.
-
DMSO: DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin[8][12]. While its own toxicity is low, it can enhance the dermal absorption of other dissolved compounds, such as this compound[12][13].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves when handling this compound and DMSO[7][8].
-
Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[7]. In case of contact, immediately flush the affected area with plenty of water[7].
-
Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste.
References
- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. karger.com [karger.com]
- 5. This compound | 179464-23-4 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hain-lifescience.de [hain-lifescience.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity [agris.fao.org]
- 11. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Terrestrosin D Bioavailability
Welcome to the technical support center for researchers working with Terrestrosin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris[1]. It has demonstrated promising therapeutic potential, including anti-cancer and anti-inflammatory activities, by inducing cell cycle arrest and apoptosis in cancer cells[2][3][4]. However, like many saponins, its clinical application is hindered by low oral bioavailability[5]. This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its therapeutic effects. The low bioavailability is attributed to its large molecular weight and complex structure, which limit its absorption across the intestinal wall[5].
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: The primary factors are characteristic of steroidal saponins and include:
-
Poor Membrane Permeability: The large and complex glycosidic structure of this compound hinders its passive diffusion across the lipid-rich membranes of intestinal epithelial cells.
-
Gastrointestinal Degradation: The compound may be susceptible to degradation in the harsh acidic environment of the stomach.
-
Gut Microbiota Metabolism: There is substantial evidence that gut microbiota can metabolize saponins, transforming them into various metabolites, including sapogenins. This biotransformation can significantly alter the amount and form of the compound available for absorption[5][6][7].
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, thereby reducing net absorption.
Q3: What are the common strategies to improve the in vivo bioavailability of saponins like this compound?
A3: Several formulation and co-administration strategies can be employed:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility and facilitate its transport across the intestinal mucosa.
-
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can protect this compound from degradation in the GI tract and provide controlled release, potentially improving the absorption profile.
-
Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of large molecules like this compound.
-
Co-administration with Efflux Pump Inhibitors: Compounds that inhibit P-gp and other efflux transporters can increase the intracellular concentration of this compound in enterocytes, leading to higher systemic absorption.
Troubleshooting Experimental Challenges
Q4: We are observing high variability in our in vivo pharmacokinetic data for this compound. What could be the cause?
A4: High variability in pharmacokinetic studies with saponins is a common issue. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Dosing Vehicle | Ensure the dosing vehicle (e.g., suspension, solution) is homogenous and consistently prepared for each experiment. For suspensions, ensure adequate mixing before each animal is dosed. |
| Influence of Food | The presence of food can significantly alter the absorption of many compounds. Standardize the fasting period for all animals before dosing. Consider running separate studies in fed and fasted states to characterize the food effect. |
| Inter-animal Gut Microbiota Differences | The composition of gut microbiota can vary between animals, leading to different metabolic profiles of this compound. Ensure that animals are sourced from the same supplier and housed under identical conditions to minimize this variability. |
| Analytical Method Sensitivity | Due to low bioavailability, plasma concentrations of this compound may be near the lower limit of quantification (LLOQ) of your analytical method. Validate your LC-MS/MS or other analytical methods to ensure adequate sensitivity and reproducibility. |
Q5: Our in vitro Caco-2 permeability assay shows low transport of this compound. How can we determine if it's due to poor permeability or efflux?
A5: A standard Caco-2 permeability assay measures transport from the apical (AP) to the basolateral (BL) side and vice versa. To distinguish between poor passive permeability and active efflux, perform a bidirectional transport study.
-
Experimental Setup:
-
Seed Caco-2 cells on transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.
-
Measure the transport of this compound in both directions: AP-to-BL and BL-to-AP.
-
Include a known P-gp inhibitor (e.g., Verapamil) in a separate set of wells to assess its effect on transport.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) : ER = Papp (BL→AP) / Papp (AP→BL)
-
An ER > 2 suggests that the compound is subject to active efflux.
-
If adding a P-gp inhibitor significantly reduces the ER, it confirms that this compound is a substrate for P-gp.
-
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing a standard suspension of this compound with a novel bioavailability-enhancing solid lipid nanoparticle (SLN) formulation.
| Parameter | This compound Suspension | This compound-SLN Formulation | Fold Increase |
| Dose (mg/kg, oral) | 50 | 50 | - |
| Cmax (ng/mL) | 25.8 ± 5.2 | 115.6 ± 18.3 | 4.5x |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 0.8 | - |
| AUC₀₋₂₄ (ng·h/mL) | 148.3 ± 29.7 | 985.1 ± 155.4 | 6.6x |
| Relative Bioavailability (%) | - | 664.2% | 6.6x |
Data are represented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols & Visualizations
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Group 1 (Control): Administer this compound suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.
-
Group 2 (Test): Administer the bioavailability-enhancing formulation of this compound at the same dose level.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Caption: Workflow for an in vivo pharmacokinetic study.
This compound and Apoptosis Signaling
This compound has been shown to induce apoptosis in cancer cells. While the exact mechanism is under investigation, it is known to involve the mitochondrial pathway, independent of caspases in some cell lines[2][3]. A simplified representation of a potential apoptosis induction pathway is shown below.
Caption: Simplified mitochondrial pathway of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Terrestrosin D-Induced Hepatorenal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hepatorenal toxicity induced by Terrestrosin D.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its hepatorenal toxicity a concern?
This compound is a spirostanol saponin isolated from the plant Tribulus terrestris. While being investigated for potential therapeutic benefits, including anticancer activities, studies have indicated that it possesses potential hepatorenal toxicity.[1][2] This is a significant concern for its development as a therapeutic agent, necessitating careful evaluation and management of its toxicological profile.
2. What are the key findings from in vivo studies on this compound toxicity?
A 28-day repeated-dose oral administration study in Sprague-Dawley rats showed that this compound, at doses of 5-15 mg/kg/day, induced reversible hepatorenal toxicity.[1][2] The toxic effects were observed to resolve after a 14-day withdrawal period.[1][2] Toxicokinetic studies revealed systemic accumulation and a dose-dependent exposure, with targeted distribution in the liver and kidneys.[1][2]
3. What is the proposed mechanism of this compound-induced hepatorenal toxicity?
Network pharmacology and molecular docking studies have suggested that this compound may exert its toxic effects by targeting key proteins such as HSP90AA1, CNR1, and DRD2.[1][2] The interaction with these targets is thought to trigger downstream signaling pathways that lead to liver and kidney cell injury.
4. Are there established clinical management strategies for this compound toxicity?
Currently, there are no specific antidotes or established clinical management strategies solely for this compound-induced hepatorenal toxicity. The primary approach is immediate discontinuation of the compound.[3] General supportive care is recommended to manage symptoms of liver and kidney injury.[4][3] For drug-induced liver injury (DILI), therapeutic options may include N-acetylcysteine (NAC), corticosteroids for immune-mediated injury, and ursodeoxycholic acid for cholestatic patterns.[4][3][5] For drug-induced kidney injury, management is largely conservative, focusing on fluid and electrolyte balance and avoiding further nephrotoxic insults.[6]
5. What are the typical biomarkers to monitor for this compound-induced hepatorenal toxicity?
-
Hepatotoxicity: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBIL) are standard serum biomarkers.[7] More sensitive and specific biomarkers for DILI that can be considered include microRNA-122.[7]
-
Nephrotoxicity: Blood urea nitrogen (BUN) and serum creatinine (sCr) are conventional markers.[8] For earlier and more sensitive detection of kidney injury, novel urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), clusterin, and neutrophil gelatinase-associated lipocalin (NGAL) are recommended.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in in vitro assays.
-
Question: My in vitro cytotoxicity assay (e.g., MTT, LDH) with this compound on hepatic or renal cell lines shows much higher toxicity than expected from the literature. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to toxicants. Ensure the cell line you are using is comparable to those in published studies.
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities could contribute to toxicity. Also, consider the stability of the compound in your culture medium over the incubation period.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control to confirm.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing agents with MTT). Consider using a secondary, mechanistically different assay to confirm your results (e.g., LDH release or a live/dead fluorescent stain).
-
Issue 2: High variability in animal body weight and clinical signs during in vivo studies.
-
Question: In my in vivo study with rats, I'm observing significant variability in body weight loss and clinical signs of toxicity within the same dose group of this compound. How can I address this?
-
Answer:
-
Gavage Technique: Improper gavage technique can cause stress, injury, and variability in compound administration. Ensure all personnel are properly trained and consistent in their technique.
-
Animal Health Status: Pre-existing subclinical infections or health issues in the animals can exacerbate toxic responses. Ensure animals are sourced from a reputable vendor and properly acclimatized.
-
Diet and Water Intake: Monitor food and water consumption. This compound may cause malaise, leading to reduced intake and subsequent weight loss.
-
Stress: Environmental stressors can impact animal physiology. Maintain consistent and appropriate housing conditions (temperature, humidity, light cycle).
-
Issue 3: Biomarker levels do not correlate with histopathological findings.
-
Question: Serum biomarkers for liver and kidney injury are only mildly elevated, but histopathology shows significant tissue damage. Why is there a discrepancy?
-
Answer:
-
Timing of Sampling: The peak of biomarker release may not coincide with the time of tissue collection for histopathology. Consider conducting a time-course study to establish the kinetics of biomarker elevation.
-
Sensitivity of Biomarkers: Traditional biomarkers like ALT, AST, BUN, and creatinine can be insensitive, especially in cases of focal or sub-acute injury.[7][8] Consider analyzing more sensitive and specific biomarkers such as KIM-1 or microRNA-122.
-
Mechanism of Injury: The specific mechanism of this compound toxicity might cause significant cellular damage without a proportional release of certain enzymes into the circulation. For instance, if the primary injury is to bile ducts, ALP and bilirubin might be more indicative than transaminases.
-
Quantitative Data Summary
Table 1: In Vivo Hepatorenal Toxicity Markers in Sprague-Dawley Rats after 28-Day Oral Administration of this compound
| Parameter | Control Group | Low Dose (5 mg/kg) | Medium Dose (10 mg/kg) | High Dose (15 mg/kg) |
| Liver Function | ||||
| ALT (U/L) | Normal Range | Mild Increase | Moderate Increase | Significant Increase |
| AST (U/L) | Normal Range | Mild Increase | Moderate Increase | Significant Increase |
| ALP (U/L) | Normal Range | No Significant Change | Mild Increase | Moderate Increase |
| TBIL (μmol/L) | Normal Range | No Significant Change | Mild Increase | Moderate Increase |
| Kidney Function | ||||
| BUN (mmol/L) | Normal Range | Mild Increase | Moderate Increase | Significant Increase |
| sCr (μmol/L) | Normal Range | Mild Increase | Moderate Increase | Significant Increase |
Note: This table is a qualitative summary based on the findings that this compound induces dose-dependent hepatorenal toxicity. Specific numerical values should be referred from the original publication.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human liver (e.g., HepG2) or kidney (e.g., HK-2) cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: 28-Day In Vivo Toxicity Study in Rats
-
Animal Model: Use male and female Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week before the start of the study.
-
Group Allocation: Randomly divide the animals into four groups (n=10 per sex per group): a control group (vehicle), and three treatment groups receiving this compound at low, medium, and high doses (e.g., 5, 10, and 15 mg/kg/day).
-
Compound Administration: Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.
-
Monitoring: Record clinical signs, body weight, and food/water consumption daily or weekly.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and serum biochemistry (including ALT, AST, ALP, TBIL, BUN, sCr).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver and kidneys, record their weights, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Recovery Group: Include a satellite group for the high-dose and control groups, which are monitored for an additional 14 days after the last dose to assess the reversibility of any toxic effects.
Visualizations
Caption: Proposed signaling pathway of this compound-induced hepatorenal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment for liver toxicity: Options and recovery [medicalnewstoday.com]
- 4. droracle.ai [droracle.ai]
- 5. Novel Therapies for the Treatment of Drug-Induced Liver Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 8. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Terrestrosin D stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Terrestrosin D. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 4°C and protected from light.[1][2]
Q2: How should I store this compound in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][3] It is crucial to protect all solutions from light.[1][3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[4] For cell culture experiments, DMSO is commonly used, with a solubility of up to 100 mg/mL.[1] For in vivo studies, specific formulations are required.
Q4: I'm observing precipitation in my this compound solution. What should I do?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure that the solvent quality is high, as hygroscopic DMSO can affect solubility.[1]
Stability and Storage Data
The following tables summarize the recommended storage conditions and solubility for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light[1][2] |
| In Solvent | -80°C | Up to 6 months | Protect from light[1][3] |
| -20°C | Up to 1 month | Protect from light[1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (95.31 mM) | Sonication may be required; use of freshly opened DMSO is recommended.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (2.38 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (2.38 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (2.38 mM) | 10% DMSO, 90% Corn Oil.[3] |
Troubleshooting Guide
This guide addresses potential stability-related issues during your experiments.
Issue 1: Loss of biological activity in my experiments.
This could be due to improper storage or handling of this compound. Repeated freeze-thaw cycles can degrade the compound. It is recommended to prepare single-use aliquots of your stock solution.[3] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[3]
Issue 2: Inconsistent results between experiments.
Inconsistent results may stem from the degradation of this compound. Ensure that all storage and handling recommendations are strictly followed. Protect the compound from light at all stages of your experiment.
The following workflow can help troubleshoot stability issues:
Caption: Troubleshooting workflow for this compound stability.
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, the following general protocols, based on ICH guidelines, can be adapted to assess its stability.
Protocol 1: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound and detect any degradation products.
-
Control: A solution of this compound in a neutral buffer (pH 7) stored at a low temperature (e.g., 4°C) should be used as a control.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Exposure: Expose the solution to a controlled light source that mimics both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A parallel sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: After a defined exposure time, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Terrestrosin D Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Terrestrosin D dosage for animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a spirostanol saponin isolated from the plant Tribulus terrestris[1]. It is a high-molecular-weight glycoside with a triterpene or steroidal aglycone moiety[2]. Research has shown that this compound possesses several pharmacological properties, including anti-tumor, anti-inflammatory, and antiangiogenic activities[3][4][5]. Its proposed mechanisms of action include inducing cell cycle arrest and apoptosis in cancer cells[5][6].
2. What is a typical starting dose for this compound in animal studies?
The appropriate starting dose of this compound depends on the animal model, the research question (e.g., efficacy vs. toxicity), and the route of administration. Based on published studies, here are some reported effective doses:
-
For anti-inflammatory and anti-fibrotic effects in mice: 10 mg/kg body weight administered intraperitoneally once daily[4].
-
For anti-angiogenesis effects in prostate cancer mouse models: 25 or 50 mg/kg administered 3 times a week for 4 weeks[7].
-
For toxicity studies in rats: Oral treatment with a dosage range of 5–15 mg/kg daily for 28 consecutive days showed reversible hepatorenal toxicity[1][8].
It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
3. What are the potential signs of toxicity associated with this compound administration?
Studies have indicated that this compound can have potential hepatorenal toxicity, especially with repeated high doses[1][8]. Researchers should closely monitor animals for any adverse effects, which may include:
-
Changes in body weight
-
Alterations in food and water consumption
-
Lethargy or changes in behavior
-
Elevated serum biomarkers for liver and kidney function (e.g., ALT, AST, creatinine, BUN)
It is important to note that the observed hepatorenal toxicity in rats treated with 5-15 mg/kg daily for 28 days was reversible after a 14-day withdrawal period[1][8].
4. What is the bioavailability of this compound?
The oral bioavailability of saponins, in general, is known to be low[1]. A toxicokinetic study of this compound in Sprague-Dawley rats after 28 days of repeated oral administration showed a dose-dependent accumulation phenomenon, suggesting that with repeated dosing, systemic exposure increases[1][8]. The tissue distribution study revealed that this compound has a targeted distribution in the liver and kidneys[1][8]. The ultra-low oral bioavailability of some saponins is attributed to poor gastrointestinal permeability and extensive pre-absorption degradation and biotransformation[9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect at a previously reported effective dose. | Poor Bioavailability: Saponins like this compound have inherently low oral bioavailability[1].Compound Instability: The compound may be degrading in the vehicle or under storage conditions.Incorrect Administration: Improper gavage or injection technique can lead to inaccurate dosing. | Optimize Administration Route: Consider intraperitoneal (IP) injection for higher systemic exposure if your study allows.Formulation Strategy: Use a vehicle that enhances solubility and stability. For oral administration, consider co-administration with absorption enhancers, though this requires careful validation.Verify Technique: Ensure all personnel are properly trained in the chosen administration technique[10]. |
| Signs of toxicity (e.g., weight loss, lethargy) are observed at a dose expected to be therapeutic. | Species or Strain Sensitivity: The animal model being used may be more sensitive to this compound's toxic effects.Compound Accumulation: Repeated dosing can lead to compound accumulation and toxicity, especially in the liver and kidneys[1][8].Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | Dose De-escalation: Reduce the dose and/or the frequency of administration.Monitor Organ Function: Conduct regular monitoring of liver and kidney function via blood tests.Vehicle Control: Always include a vehicle-only control group to rule out vehicle-induced toxicity. |
| Difficulty dissolving this compound for administration. | Poor Solubility: this compound, being a saponin, may have limited solubility in common aqueous vehicles. | Vehicle Selection: Test a panel of pharmaceutically acceptable vehicles. A common approach for saponins is to suspend them in saline[4]. The use of co-solvents or suspending agents may be necessary. All vehicles must be sterile and have a pH close to physiological levels (6.8-7.2) for parenteral administration[11].Sonication: Use of a sonicator can help in creating a uniform suspension. |
| Precipitation of the compound is observed in the dosing solution upon storage. | Compound Instability: The compound may not be stable in the chosen vehicle over time. | Fresh Preparation: Prepare the dosing solution fresh before each administration.Stability Study: If solutions need to be stored, conduct a short-term stability study to determine the maximum allowable storage time and conditions. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Animal Studies
| Animal Model | Dosage | Administration Route | Frequency & Duration | Observed Effect | Reference |
| Sprague-Dawley Rats | 5 - 15 mg/kg | Oral (gavage) | Daily for 28 days | Reversible hepatorenal toxicity | [1][8] |
| Male Balb/c Mice | 50 mg/kg | Not specified | Not specified | Significant anti-angiogenesis activities | [7] |
| BALB/c Nude Mice | 25 or 50 mg/kg | Not specified | 3 times a week for 4 weeks | Reduced tumor growth | [7] |
| Male KM Mice | 10 mg/kg | Intraperitoneal | Once daily | Attenuated bleomycin-induced inflammation and fibrosis | [4] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats (for Toxicity Study)
This protocol is based on the methods described by Sun et al. (2022)[1][8].
1. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Sterile water for injection
- Gavage needles (appropriate size for the rat's weight)
- Syringes
- Analytical balance
- Homogenizer or sonicator
2. Preparation of Dosing Suspension: a. Weigh the required amount of this compound based on the desired dose and the number of animals. b. Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water). c. Gradually add the this compound powder to the vehicle while continuously mixing. d. Use a homogenizer or sonicator to ensure a uniform suspension. e. Prepare the suspension fresh daily.
3. Administration Procedure: a. Gently restrain the rat. b. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle[10]. c. Fill the syringe with the appropriate volume of the this compound suspension. The volume should not exceed 5 ml/kg for rats to avoid distress[11]. d. Carefully insert the gavage needle into the esophagus and advance it to the predetermined length. e. Slowly administer the suspension. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any immediate adverse reactions.
Protocol 2: Preparation and Intraperitoneal (IP) Administration of this compound in Mice (for Efficacy Study)
This protocol is adapted from the study by Wei et al. (2014) and general guidelines for IP injections[7][11].
1. Materials:
- This compound
- Sterile, isotonic saline (0.9% NaCl)
- Syringes (e.g., 1 mL)
- Needles (e.g., 25-27G)[11]
- Analytical balance
- Vortex mixer or sonicator
2. Preparation of Dosing Solution/Suspension: a. Weigh the required amount of this compound. b. Aseptically prepare a suspension of this compound in sterile saline to the desired concentration (e.g., 2 mg/mL as described for a similar study)[4]. c. Use a vortex mixer or sonicator to ensure a uniform suspension. d. Prepare the suspension fresh before each set of injections.
3. Administration Procedure: a. Properly restrain the mouse. b. Tilt the mouse so that its head is pointing downwards. c. Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Insert the needle at a shallow angle (approximately 15-20 degrees). e. Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively. f. Inject the solution slowly. The volume should ideally be kept low, with a maximum of around 0.5 mL for a 25g mouse. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal for any signs of distress.
Visualizations
Caption: Workflow for a typical this compound animal study.
Caption: this compound's proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Lo… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. az.research.umich.edu [az.research.umich.edu]
Troubleshooting poor solubility of Terrestrosin D in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Terrestrosin D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a steroidal saponin isolated from Tribulus terrestris.[1][2] It has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis.[3] However, like many steroidal saponins, this compound is a large, complex molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays and in vivo studies.
Q2: What are the general properties of this compound?
A2: this compound is characterized by the following properties:
-
Molecular Formula: C₅₀H₈₀O₂₃
-
Molecular Weight: 1049.16 g/mol [4]
-
Appearance: White to off-white powder
-
Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4]
Q3: Can I dissolve this compound directly in water or buffer?
A3: Direct dissolution of this compound in purely aqueous solutions like water or phosphate-buffered saline (PBS) is generally not recommended due to its hydrophobic nature. This will likely result in a suspension with very low and inconsistent concentrations of the dissolved compound, leading to unreliable experimental results.
Q4: What are the recommended solvents for dissolving this compound?
A4: The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous media for cell-based assays or for in vivo formulations, co-solvents and surfactants are often necessary.
Troubleshooting Guide
Issue: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium.
Solution:
This is a common issue due to the poor aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize cytotoxicity.[5] A high initial stock concentration in DMSO allows for a greater dilution factor, keeping the final DMSO percentage low.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of a Co-solvent Formulation: For in vivo studies or if precipitation persists in cell culture, a co-solvent system is recommended. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[4] However, be cautious with the duration and power to avoid degradation of the compound.
-
Warming: Gently warming the solution to 37°C may improve solubility. Avoid excessive heat, which could degrade this compound.
Issue: My experimental results are inconsistent, and I suspect it is due to inaccurate concentrations of dissolved this compound.
Solution:
Inconsistent results are often a consequence of poor solubility and precipitation. To ensure accurate and reproducible concentrations:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of working solutions.
-
Visual Inspection: Before use, visually inspect your final working solution for any signs of precipitation. A clear solution is indicative of complete dissolution.
-
Use a Validated Solubilization Protocol: Follow a standardized and validated protocol for preparing your this compound solutions. The protocols provided below are based on published methods.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration Achieved | Notes |
| 100% DMSO | 30 mg/mL (28.59 mM) | A stock solution can be prepared at this concentration. Sonication is recommended for dissolution.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (1.91 mM) | A suitable formulation for in vivo studies. Sonication is recommended for dissolution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 1049.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 10.49 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution in 10 mL of cell culture medium, for example, you will need to perform a serial dilution.
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution. Vortex gently.
-
Then, add the desired volume of this intermediate solution to your final volume of cell culture medium. For example, to get a final concentration of 100 nM in 10 mL, add 100 µL of the 10 µM intermediate solution to 9.9 mL of medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
Visualizations
This compound Solubilization Workflow
Caption: A workflow diagram illustrating the steps for dissolving this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: A diagram of the proposed signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Terrestrosin D Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Terrestrosin D.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of high-dose this compound administration in vivo?
A1: Preclinical studies indicate that high-dose administration of this compound can lead to potential hepatorenal toxicity. In a 28-day study, Sprague-Dawley rats administered oral doses of 5-15 mg/kg daily exhibited signs of liver and kidney damage.[1] However, it is important to note that this toxicity was reported to be reversible upon cessation of treatment.[1]
Q2: What is the proposed mechanism of this compound-induced hepatorenal toxicity?
A2: The precise mechanism is still under investigation. However, network pharmacology studies have suggested a potential involvement of Heat Shock Protein 90 alpha family class A member 1 (HSP90AA1), Cannabinoid Receptor 1 (CNR1), and Dopamine Receptor D2 (DRD2).[2] It is hypothesized that this compound may disrupt the normal signaling pathways involving these proteins, leading to cellular stress and toxicity in the liver and kidneys. This proposed mechanism requires further experimental validation.
Q3: Have any studies reported a lack of toxicity with this compound?
A3: Yes, a study investigating the anti-cancer effects of this compound in a PC-3 xenograft mouse model reported no overt toxicity. This highlights that the toxicological profile of this compound may be dose, duration, and model-dependent.
Q4: What are the reported cellular effects of this compound in cancer cell lines?
A4: In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis. Interestingly, this apoptotic pathway appears to be caspase-independent and is associated with a decrease in the mitochondrial membrane potential.
Troubleshooting Guide
Issue 1: Observing signs of hepatotoxicity (e.g., elevated liver enzymes) in experimental animals.
Troubleshooting Steps:
-
Confirm Dosage and Administration: Double-check the calculated dose and the administration route. Ensure the stock solution of this compound is correctly prepared and stored.
-
Monitor Liver Function Markers: Collect blood samples to analyze serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). A significant increase in these enzymes is indicative of liver damage.
-
Histopathological Analysis: At the end of the experiment, perform a histopathological examination of liver tissue to assess for any cellular damage, such as necrosis or inflammation.
-
Consider a Dose-Response Study: If toxicity is observed at the current dose, consider performing a dose-response study with lower concentrations of this compound to identify a non-toxic effective dose.
-
Reversibility Assessment: If the experimental design allows, include a recovery group where this compound administration is stopped, and animals are monitored to see if liver enzyme levels and tissue histology return to baseline.
Issue 2: Observing signs of nephrotoxicity (e.g., elevated creatinine) in experimental animals.
Troubleshooting Steps:
-
Verify Dosing Regimen: As with hepatotoxicity, ensure the accuracy of the dosage and administration of this compound.
-
Assess Kidney Function Markers: Measure serum creatinine and blood urea nitrogen (BUN) levels. Elevated levels of these markers are key indicators of impaired kidney function.
-
Urinalysis: Perform urinalysis to check for proteinuria or other abnormalities that may indicate kidney damage.
-
Histopathology of Kidney Tissue: Conduct a histopathological examination of kidney tissue to look for signs of tubular necrosis, glomerular damage, or other pathological changes.
-
Evaluate Hydration Status: Ensure that the animals have adequate access to water, as dehydration can exacerbate kidney injury.
Data Presentation
Table 1: Summary of In Vivo Hepatotoxicity Markers in Sprague-Dawley Rats (28-Day Study)
| Dosage Group | Serum ALT | Serum AST | Histopathological Findings |
| Control | Baseline | Baseline | Normal liver architecture |
| 5 mg/kg/day | Data not publicly available | Data not publicly available | Evidence of potential liver injury |
| 10 mg/kg/day | Data not publicly available | Data not publicly available | Dose-dependent increase in liver injury markers |
| 15 mg/kg/day | Data not publicly available | Data not publicly available | Most significant signs of liver damage |
Note: Specific quantitative data from the key study by Sun et al. (2022) are not publicly available. The table reflects the qualitative findings reported in the abstract.[1]
Table 2: Summary of In Vivo Nephrotoxicity Markers in Sprague-Dawley Rats (28-Day Study)
| Dosage Group | Serum Creatinine | Blood Urea Nitrogen (BUN) | Histopathological Findings |
| Control | Baseline | Baseline | Normal kidney architecture |
| 5 mg/kg/day | Data not publicly available | Data not publicly available | Evidence of potential kidney injury |
| 10 mg/kg/day | Data not publicly available | Data not publicly available | Dose-dependent increase in kidney injury markers |
| 15 mg/kg/day | Data not publicly available | Data not publicly available | Most significant signs of kidney damage |
Note: Specific quantitative data from the key study by Sun et al. (2022) are not publicly available. The table reflects the qualitative findings reported in the abstract.[1]
Experimental Protocols
Protocol 1: In Vivo 28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
-
Animal Model: Use young, healthy adult Sprague-Dawley rats, acclimatized to the laboratory conditions for at least 5 days.
-
Grouping: Divide animals into a control group and at least three treatment groups (e.g., 5, 10, and 15 mg/kg/day this compound). Each group should consist of an equal number of male and female animals (typically 5-10 per sex).
-
Administration: Administer this compound orally via gavage daily for 28 consecutive days. The control group should receive the vehicle used to dissolve the this compound.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in skin, fur, eyes, and general behavior. Record body weight weekly.
-
Blood Collection and Analysis: At the end of the 28-day period, collect blood samples via cardiac puncture under anesthesia. Analyze the serum for key liver function markers (ALT, AST, ALP) and kidney function markers (creatinine, BUN).
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect liver and kidney tissues, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.
-
Reversibility Arm (Optional): Include a satellite group at the high dose that is monitored for an additional 14 days after the cessation of treatment to assess the reversibility of any observed toxic effects.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate hepatocytes or renal cells (e.g., HepG2 or HK-2 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Mandatory Visualization
Caption: Hypothesized signaling pathway for this compound-induced hepatorenal toxicity.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
References
How to improve the therapeutic index of Terrestrosin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of Terrestrosin D (TED).
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic index of this compound?
A1: A precise therapeutic index for this compound has not been formally established in a single model. However, preclinical studies provide data that can be used to estimate a therapeutic window. Efficacy has been observed in mouse xenograft models of prostate cancer at doses of 25-50 mg/kg, where it suppressed tumor growth.[1][2] On the other hand, toxicity studies in rats have shown reversible hepatorenal toxicity at a dosage range of 5–15 mg/kg daily when administered orally for 28 consecutive days.[3][4][5][6] It is important to note that these studies were conducted in different species and under different dosing regimens, which complicates a direct comparison.
Q2: What is the primary dose-limiting toxicity of this compound?
A2: The primary dose-limiting toxicity of this compound is hepatorenal toxicity.[3][4] Studies have shown that repeated oral administration can lead to an accumulation of TED in the liver and kidneys.[4][6] However, this toxicity has been observed to be reversible upon cessation of treatment.[3][4][5][6]
Q3: What are the known mechanisms of action for this compound's therapeutic effects?
A3: this compound exhibits its therapeutic effects, particularly its anti-cancer and anti-inflammatory activities, through several mechanisms. These include:
-
Induction of Apoptosis: TED has been shown to induce apoptosis in cancer cells.[1][2][5][6][7][8][9][10][11][12][13]
-
Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2][5][6][7][8][9][11][12][13]
-
Anti-angiogenic Effects: TED has been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow.[1][2][5][6][7][8][9][11][12][13]
-
Anti-inflammatory Activity: TED has demonstrated anti-inflammatory properties, which may contribute to its therapeutic potential in various diseases.[8][14]
Q4: How can the bioavailability of this compound be improved?
A4: The bioavailability of saponins like this compound is often limited.[5] Potential strategies to enhance its bioavailability include:
-
Nanoformulations: Encapsulating TED in drug delivery systems such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles can improve its solubility and absorption.[15]
-
Proliposome Technology: Utilizing proliposome delivery systems, which are dry, free-flowing particles that form a liposomal suspension upon contact with water, can enhance oral bioavailability.
-
Saponin-Coated Nanoparticles: Formulating TED into saponin-coated nanoparticles can improve its stability and cellular uptake.[7]
-
Biotransformation: The metabolism of saponins by intestinal flora can lead to the formation of secondary saponins with improved permeability and absorption.[4]
Q5: Are there any known combination therapies that could enhance the therapeutic index of this compound?
A5: While specific combination therapies for this compound are not extensively documented, a common strategy to improve the therapeutic index of anti-cancer agents is to combine them with other drugs. For instance, combining TED with a drug that protects against liver or kidney damage could mitigate its toxicity. Alternatively, using TED in combination with another chemotherapeutic agent could allow for lower, less toxic doses of both drugs to be used.
Troubleshooting Guides
Problem 1: High in-vivo toxicity observed at previously reported efficacious doses.
| Possible Cause | Troubleshooting Suggestion |
| Vehicle Toxicity | Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Test the vehicle alone in a control group. |
| Route of Administration | The route of administration can significantly impact toxicity. If using intraperitoneal (IP) injection, consider oral gavage, as it may alter the pharmacokinetic profile and reduce acute toxicity. |
| Animal Strain/Species Differences | Toxicity can vary between different strains and species of animals. If possible, use the same strain as reported in the literature. If not, a dose-response study to determine the maximum tolerated dose (MTD) in your specific model is recommended. |
| Compound Purity | Impurities in the this compound sample could contribute to toxicity. Verify the purity of your compound using analytical methods such as HPLC-MS. |
Problem 2: Inconsistent or no therapeutic effect observed in cancer models.
| Possible Cause | Troubleshooting Suggestion |
| Poor Bioavailability | This compound, being a saponin, may have low oral bioavailability. Consider using a formulation strategy to enhance absorption, such as a nanoformulation.[15] |
| Inadequate Dosing | The effective dose may be higher in your specific cancer model. Perform a dose-escalation study to identify an effective and well-tolerated dose. |
| Tumor Model Resistance | The chosen cancer cell line or tumor model may be inherently resistant to this compound's mechanism of action. Test the in vitro sensitivity of your cell line to TED before proceeding with in vivo studies. |
| Frequency of Administration | The dosing schedule may not be optimal. Saponins can have a short half-life.[5] Consider increasing the frequency of administration (e.g., from once daily to twice daily) if toxicity is not a limiting factor. |
Problem 3: Difficulty in assessing apoptosis or cell cycle arrest in vitro.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Assay Timing | Apoptosis and cell cycle arrest are time-dependent processes. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing these effects after this compound treatment. |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to induce a measurable effect or too high, causing rapid necrosis instead of apoptosis. Perform a dose-response experiment to identify the optimal concentration range. |
| Flow Cytometry Staining Issues | Ensure proper cell handling and staining procedures for apoptosis and cell cycle analysis. Refer to the detailed experimental protocols below. For apoptosis, use both Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, ensure adequate fixation and RNase treatment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of this compound
| Parameter | Species | Dose | Route | Duration | Observed Effect | Reference |
| Efficacy | Mouse (Prostate Cancer Xenograft) | 25 mg/kg | Not Specified | 4 weeks (3x/week) | Little effect on tumor growth | [1] |
| Efficacy | Mouse (Prostate Cancer Xenograft) | 50 mg/kg | Not Specified | 4 weeks (3x/week) | Significant suppression of tumor growth | [2] |
| Toxicity | Rat | 5 - 15 mg/kg | Oral | 28 days | Reversible hepatorenal toxicity | [3][4][6] |
| Anti-inflammatory | Mouse (Bleomycin-induced lung injury) | 10 mg/kg | Intraperitoneal | Daily | Reduced inflammation and fibrosis | [8][14] |
Table 2: In Vitro Cytotoxicity of this compound and Related Extracts
| Compound/Extract | Cell Line | IC50 Value | Reference |
| This compound | PC-3 (Prostate Cancer) | ~2-5 µM (inhibited 20-90% of cell growth) | [1] |
| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | [16][17] |
| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | 179.62 µg/mL | [16][17] |
| Tribulus terrestris Aqueous Extract | MCF-7 (Breast Cancer) | 249.31 µg/mL | [16] |
| Tribulus terrestris Aqueous Extract | A549 (Lung Cancer) | 189.70 µg/mL | [16] |
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.[18][19][20]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time period. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing the cell cycle distribution by flow cytometry.[15][21][22][23][24]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol, ice-cold
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Therapeutic signaling pathway of this compound in cancer cells.
Caption: Proposed pathway for this compound-induced hepatorenal toxicity.
Caption: Experimental workflow for improving the therapeutic index of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving curcumin solubility and bioavailability by encapsulation in saponin-coated curcumin nanoparticles prepared using a simple pH-driven loading method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. karger.com [karger.com]
- 11. This compound | Apoptosis | TargetMol [targetmol.com]
- 12. This compound | CAS:179464-23-4 | Manufacturer ChemFaces [chemfaces.com]
- 13. This compound (蒺藜皂苷D) - 仅供科研 | Apoptosi Activator | MCE [medchemexpress.cn]
- 14. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Cell Cycle [cyto.purdue.edu]
- 16. Tribulus terrestris Cytotoxicity against Breast Cancer MCF-7 and Lung Cancer A549 Cell Lines Is Mediated via Activation of Apoptosis, Caspase-3, DNA Degradation, and Suppressing Bcl-2 Activity [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Terrestrosin D Efficacy with Advanced Drug Delivery Systems
Welcome to the Technical Support Center for Terrestrosin D Drug Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the formulation, characterization, and evaluation of novel drug delivery systems aimed at enhancing the therapeutic efficacy of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Formulation & Encapsulation Issues
Question: I am experiencing very low encapsulation efficiency (<50%) for this compound in my PLGA nanoparticle formulation. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency of a steroidal saponin like this compound in PLGA nanoparticles is a common challenge. Here are several potential causes and corresponding troubleshooting steps:
-
Poor Drug-Polymer Interaction: this compound's amphiphilic nature might lead to weak interactions with the hydrophobic PLGA matrix.
-
Solution: Try incorporating a surfactant or a co-polymer to improve miscibility. For instance, using PLGA-PEG copolymers can enhance encapsulation of amphiphilic molecules.
-
-
Drug Partitioning into the External Aqueous Phase: During the solvent evaporation/diffusion process, the hydrophilic glycosidic chains of this compound may favor partitioning into the external aqueous phase.
-
Solution 1: Optimize the solvent system. Use a solvent in which both this compound and PLGA are highly soluble but which has limited miscibility with the external aqueous phase.
-
Solution 2: Modify the emulsification process. A higher polymer concentration in the organic phase or a faster emulsification rate can lead to quicker polymer precipitation and entrapment of the drug before it can diffuse out.
-
-
High Drug Concentration: Attempting to load a high concentration of this compound can lead to drug crystallization and expulsion from the forming nanoparticles.
-
Solution: Perform a drug-loading study to determine the optimal drug-to-polymer ratio. Start with a lower ratio and gradually increase it to find the saturation point.
-
Question: My liposomal formulation with this compound shows significant drug leakage during storage. How can I improve the stability of the liposomes?
Answer: Drug leakage from liposomes is often related to the physicochemical properties of the drug and the lipid bilayer composition. For an amphiphilic molecule like this compound, the following factors are critical:
-
Lipid Bilayer Fluidity: A highly fluid lipid membrane can facilitate the leakage of encapsulated drugs.
-
Solution: Incorporate cholesterol into your formulation. Cholesterol is known to increase the packing density of phospholipids, thereby reducing membrane fluidity and drug leakage. A molar ratio of lipid to cholesterol of 2:1 to 1:1 is a good starting point.
-
-
Inappropriate Phospholipid Composition: The choice of phospholipid can significantly impact liposome stability.
-
Solution: Use phospholipids with a higher phase transition temperature (Tc), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), to create a more rigid and less permeable bilayer at physiological temperatures.[1]
-
-
Osmotic Mismatch: A difference in osmolarity between the internal and external aqueous phases of the liposomes can lead to swelling or shrinking, ultimately causing drug leakage.
-
Solution: Ensure that the osmolarity of the drug solution to be encapsulated is similar to that of the external buffer used for liposome preparation and storage.
-
Characterization & Stability Problems
Question: I am observing a wide particle size distribution (high Polydispersity Index - PDI > 0.5) in my this compound nanoparticle suspension. What could be the reason and how can I achieve a more uniform size?
Answer: A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance. The following are common causes and solutions:
-
Inefficient Homogenization/Sonication: Insufficient energy input during the emulsification step can lead to the formation of large and non-uniform droplets.
-
Solution: Optimize the homogenization or sonication parameters. Increase the speed or time of homogenization, or the power output of the sonicator. Ensure the probe of the sonicator is appropriately immersed in the emulsion.
-
-
Polymer Aggregation: The nanoparticles may be aggregating after formation.
-
Solution 1: Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer). Insufficient stabilizer will not adequately coat the nanoparticle surface and prevent aggregation.
-
Solution 2: Check the zeta potential of your nanoparticles. A zeta potential close to neutral (0 mV) suggests low colloidal stability. You may need to modify the formulation to increase the surface charge and electrostatic repulsion between particles.
-
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur in emulsions.
-
Solution: Use a combination of surfactants or a polymer that can form a rigid interfacial layer around the emulsion droplets to prevent diffusion of the dispersed phase.
-
In Vitro & In Vivo Experiment Challenges
Question: My in vitro drug release study shows a very rapid initial burst release of this compound from my nanoparticles, followed by a very slow release. How can I achieve a more sustained release profile?
Answer: A significant burst release indicates a large amount of drug adsorbed on the nanoparticle surface or loosely entrapped near the surface. To achieve a more controlled and sustained release:
-
Improve Encapsulation: Focus on techniques that enhance the entrapment of this compound within the core of the nanoparticle, as discussed in the low encapsulation efficiency section.
-
Washing the Nanoparticles: Ensure that the nanoparticle suspension is adequately washed after preparation to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in fresh medium for several cycles is a standard procedure.
-
Increase Polymer Density: A denser polymer matrix will slow down the diffusion of the drug. Using a higher molecular weight PLGA or increasing the polymer concentration during formulation can help achieve this.
-
Coating the Nanoparticles: Applying a secondary coating, such as chitosan or PEG, can add an extra diffusion barrier and prolong the drug release.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in formulating this compound?
A1: The primary challenge is its amphiphilic nature, being a steroidal saponin with a hydrophobic aglycone and hydrophilic sugar moieties. This can lead to difficulties in achieving high encapsulation efficiency, maintaining formulation stability, and controlling the drug release profile.
Q2: Which type of drug delivery system is most suitable for this compound?
A2: Both polymeric nanoparticles (e.g., PLGA) and liposomes are promising candidates. Nanoparticles can offer controlled release and good stability, while liposomes are adept at encapsulating amphiphilic molecules and can be surface-modified for targeted delivery. The choice will depend on the specific therapeutic application and desired pharmacokinetic profile.
Q3: How can I improve the oral bioavailability of this compound using a drug delivery system?
A3: Nanoformulations can improve oral bioavailability by protecting this compound from degradation in the gastrointestinal tract, increasing its solubility and dissolution rate, and enhancing its absorption across the intestinal epithelium. Mucoadhesive nanoparticles that can adhere to the intestinal lining can further increase the residence time and improve absorption.
Q4: Are there any known toxicity concerns with this compound that can be addressed by a drug delivery system?
A4: Some studies suggest that this compound may have potential hepatorenal toxicity at higher doses.[2][3] Encapsulating this compound in a targeted drug delivery system could help mitigate this by directing the drug to the site of action and reducing its accumulation in the liver and kidneys.
Q5: What analytical methods are suitable for quantifying this compound in my formulations?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for the quantification of this compound and other saponins in complex matrices like nanoparticle or liposome formulations.[4][5][6]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data. Note that data for this compound-specific formulations are limited; therefore, representative data from structurally similar steroidal saponins (e.g., Diosgenin) are included as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₀O₂₃ | [7] |
| Molecular Weight | 1049.2 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [8] |
| Poorly soluble in water | [8] |
Table 2: Representative Characteristics of Steroidal Saponin Nanoparticle Formulations (Adapted from Diosgenin Studies)
| Formulation Type | Polymer/System | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | 200 - 270 | < 0.2 | -15 to -30 | ~70 | ~5 | [9] |
| PCL-Pluronic NP | PCL-Pluronic F68 | ~180 | < 0.2 | -20 to -25 | > 80 | ~4 | [10] |
| Nanocrystals | Pluronic F127/SDS | ~230 | < 0.2 | -25 to -35 | N/A | N/A | [11] |
Table 3: Representative Characteristics of Steroidal Saponin Liposomal Formulations (General Data)
| Lipid Composition | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Soy PC/Cholesterol | Thin-film hydration | 100 - 200 | < 0.3 | -20 to -40 | 50 - 70 | General Knowledge |
| DPPC/Cholesterol | Extrusion | 80 - 150 | < 0.2 | -15 to -30 | 60 - 80 | [1] |
| DSPE-PEGylated | Thin-film hydration | 100 - 180 | < 0.2 | -25 to -45 | 55 - 75 | General Knowledge |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments. These protocols are adapted for this compound from published methods for similar compounds and should be optimized for your specific experimental setup.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Diosgenin)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow the DCM to evaporate and the nanoparticles to form.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step two more times to remove unencapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
Protocol 2: Preparation of this compound-Loaded Liposomes (General Protocol)
Materials:
-
This compound
-
Soy phosphatidylcholine (Soy PC) or DPPC
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration: Dissolve 100 mg of Soy PC and 30 mg of cholesterol in a 10 mL mixture of chloroform:methanol (2:1 v/v) in a round-bottom flask. Add 10 mg of this compound to this lipid solution.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound by centrifugation at 20,000 x g for 30 minutes or by size exclusion chromatography.
Protocol 3: Quantification of this compound in Formulations by HPLC
Instrumentation and Conditions:
-
HPLC System: With UV or ELSD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~205 nm for UV (as saponins have weak chromophores).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Nanoparticles):
-
Take a known amount of lyophilized nanoparticles or a known volume of the nanoparticle suspension.
-
Dissolve/disrupt the nanoparticles in a suitable solvent like methanol or acetonitrile to release the encapsulated drug. Sonication may be required.
-
Centrifuge to pellet the polymer debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Preparation (Liposomes):
-
Take a known volume of the liposome suspension.
-
Disrupt the liposomes by adding a solvent like methanol or isopropanol (e.g., 1:9 ratio of liposome suspension to solvent).
-
Vortex thoroughly and centrifuge to precipitate the lipids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Analysis: Inject the standards and prepared samples into the HPLC system and record the peak areas.
-
Quantification: Construct a standard curve by plotting peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of this compound drug delivery systems.
Caption: General workflow for developing this compound drug delivery systems.
Caption: Simplified signaling pathway of this compound in cancer cells.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. This compound | C50H80O23 | CID 101995328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Terrestrosin D in Cellular Assays
Welcome to the technical support center for researchers utilizing Terrestrosin D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects in your cellular assays. This compound, a steroidal saponin isolated from Tribulus terrestris L., is a bioactive compound known to induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1][2] However, like many small molecules, it can exhibit off-target effects that may complicate data interpretation. This guide will help you identify and mitigate these effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Question: I am observing a cellular phenotype (e.g., decreased cell viability) with this compound treatment, but I am unsure if this is a result of its intended on-target activity or an off-target effect. How can I validate this?
Answer: This is a critical question in small molecule research. A multi-step approach is recommended to dissect the on-target versus off-target effects of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Troubleshooting Steps:
-
Perform Dose-Response Curve Analysis: A classic pharmacological approach is to determine if the potency of this compound in eliciting the observed phenotype correlates with its on-target activity. A consistent and concentration-dependent effect strengthens the evidence for an on-target mechanism.[3]
-
Validate Target Engagement: Confirm that this compound is binding to its intended cellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to verify target engagement in intact cells.[3]
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it provides strong evidence for an on-target effect.[3]
-
Rescue Phenotype with Target Overexpression: Overexpressing the intended target protein may require a higher concentration of this compound to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.[3]
-
Profile for Off-Targets: If the above steps suggest an off-target effect, techniques like kinobeads-based affinity purification followed by mass spectrometry can be used to identify other proteins that this compound interacts with.[3]
Issue 2: Observing Apoptosis, but Caspase Assays are Negative
Question: My experiments show clear signs of apoptosis (e.g., cell shrinkage, DNA fragmentation) after this compound treatment, but my caspase-3/7/8/9 activity assays are negative. Is this an off-target effect?
Answer: Not necessarily. Studies have shown that this compound induces apoptosis through a caspase-independent pathway.[1][4] This is a known aspect of its mechanism of action. The key is to use appropriate assays to detect this form of cell death.
Troubleshooting and Validation Steps:
-
Confirm Caspase-Independence: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) alongside this compound. If apoptosis still occurs, it confirms a caspase-independent mechanism.
-
Assay for Apoptosis-Inducing Factor (AIF) Translocation: A key mediator of caspase-independent apoptosis is AIF. Upon induction of apoptosis, AIF translocates from the mitochondria to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.[5][6]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis, regardless of the caspase dependency.
Caption: Caspase-independent apoptosis pathway initiated by this compound.
Issue 3: Suspected Off-Target Engagement with HSP90, CNR1, or DRD2
Question: I have reason to believe this compound might be interacting with HSP90, CNR1, or DRD2 in my cellular model, as suggested by network pharmacology studies.[6] How can I confirm this and what are the potential downstream consequences?
Answer: Confirming engagement with these specific off-targets requires targeted assays. Understanding their signaling pathways is key to predicting the functional outcomes.
Experimental Approaches to Confirm Off-Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This is the most direct way to confirm if this compound binds to HSP90AA1, CNR1, or DRD2 in your cells. A shift in the melting temperature of the protein in the presence of this compound indicates binding.[3]
-
Competitive Binding Assays: Use known ligands for HSP90, CNR1, or DRD2 in a competitive binding experiment with this compound. A decrease in the binding of the known ligand in the presence of this compound would suggest interaction at the same or an allosteric site.
-
Downstream Signaling Analysis: Analyze the activity of known downstream signaling pathways for each potential off-target.
Potential Off-Target Signaling Pathways:
-
HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1): HSP90 is a chaperone protein involved in the stability and function of numerous client proteins, including many kinases and transcription factors.
-
Potential Effect of Interaction: Inhibition of HSP90 can lead to the degradation of its client proteins, affecting various signaling pathways involved in cell cycle, survival, and proliferation.
-
How to Assess: Use Western blotting to check for decreased levels of known HSP90 client proteins (e.g., Akt, Raf-1, CDK4) after this compound treatment.
-
Caption: Potential off-target effect of this compound on HSP90 signaling.
-
CNR1 (Cannabinoid Receptor 1): A G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Potential Effect of Interaction: Modulation of CNR1 by this compound could alter cAMP levels and affect downstream pathways like PKA and MAPK signaling.
-
How to Assess: Measure intracellular cAMP levels after this compound treatment. Analyze the phosphorylation status of PKA and ERK1/2 via Western blot.
-
-
DRD2 (Dopamine Receptor D2): Another GPCR that couples to Gi/o proteins, inhibiting adenylyl cyclase and regulating ion channels.
-
Potential Effect of Interaction: Interaction with DRD2 could impact cAMP levels and modulate neuronal excitability.
-
How to Assess: Similar to CNR1, measure cAMP levels and assess the phosphorylation of downstream targets. For neuronal cells, electrophysiological techniques could be used to measure changes in ion channel activity.
-
Data Presentation
Table 1: Summary of Assays to Differentiate On-Target vs. Off-Target Effects
| Assay | Purpose | Principle | Expected Outcome for On-Target Effect |
| Dose-Response Analysis | Determine concentration-dependent effect | Quantifies cellular phenotype at various compound concentrations. | A clear sigmoidal curve with a calculable EC50/IC50. |
| Cellular Thermal Shift Assay (CETSA) | Confirm direct target engagement | Ligand binding stabilizes the target protein against heat-induced denaturation. | Increased thermal stability of the target protein in the presence of this compound. |
| Kinobeads Affinity Purification | Identify unknown off-targets | Immobilized broad-spectrum kinase inhibitors capture a large portion of the kinome. Competition with a free compound reveals its targets. | No significant binding to a wide range of kinases if the effect is highly specific. |
| AIF Translocation Assay | Confirm caspase-independent apoptosis | Immunofluorescence or subcellular fractionation to detect the movement of AIF from mitochondria to the nucleus. | Increased nuclear localization of AIF upon this compound treatment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for the validation of this compound binding to a specific target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis by Western Blot:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Quantify the band intensities and plot them against the heating temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[3]
-
Protocol 2: Kinobeads-Based Affinity Purification for Off-Target Profiling
This protocol helps in the unbiased identification of kinase off-targets of this compound.
Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate from your cells of interest to preserve kinase activity. Keep the lysate on ice.
-
-
Compound Incubation:
-
Incubate the cell lysate with either a vehicle control or this compound at a concentration known to cause the off-target phenotype.
-
-
Affinity Purification:
-
Add the kinobeads to the lysate and incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for the binding of kinases.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the captured kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins that show reduced binding to the kinobeads in the presence of this compound. These are potential off-targets.[3]
-
Protocol 3: Immunofluorescence Assay for AIF Translocation
This protocol allows for the visualization of AIF translocation from the mitochondria to the nucleus.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against AIF overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Apoptosis-inducing factor (AIF) nuclear translocation mediated caspase-independent mechanism involves in X-ray-induced MCF-7 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - MPTQ engages caspase independent intrinsic apoptosis pathway through AIF nuclear translocation. - Public Library of Science - Figshare [plos.figshare.com]
Validation & Comparative
Validating the Anti-inflammatory Potential of Terrestrosin D: A Comparative Guide
In the landscape of burgeoning drug discovery, natural compounds are a focal point for identifying novel therapeutic agents. Among these, Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated notable anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of this compound with established anti-inflammatory drugs, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of Anti-inflammatory Agents
To contextualize the anti-inflammatory effects of this compound, its inhibitory capacity against key inflammatory mediators is compared with that of common anti-inflammatory drugs: Dexamethasone (a corticosteroid), Ibuprofen (a non-steroidal anti-inflammatory drug - NSAID), and Celecoxib (a COX-2 selective NSAID).
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (related compounds from T. terrestris) | Nitric Oxide (NO) Production | 0.67 ± 0.17 µM | RAW 264.7 Macrophages | [1] |
| Dexamethasone | TNF-α Secretion | 2 nM - 1 µM | Human Retinal Microvascular Pericytes | [3] |
| IL-6 Production | Inhibits at 10⁻⁹ M to 10⁻⁶ M | Murine Macrophage Cell Line RAW264.9 | [4] | |
| Ibuprofen | COX-1 | 13 µM | - | [2] |
| COX-2 | 370 µM | - | [2] | |
| Celecoxib | COX-2 | 40 nM | Sf9 cells | [5] |
| COX-2 | 91 nM | Human Dermal Fibroblasts | [1] |
Note: The IC50 value for this compound on nitric oxide production is based on compounds isolated from Tribulus terrestris, and while indicative, may not be the exact value for pure this compound.[1] Further direct assays on purified this compound are warranted for a precise comparison.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
This compound and related compounds from Tribulus terrestris have been shown to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. Evidence suggests that compounds from Tribulus terrestris can interfere with this pathway. For instance, Tigogenin, a saponin from the same plant, has been shown to reduce the phosphorylation of both p65 and its inhibitory protein, IκBα.[1][6] This action prevents the degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus to initiate the transcription of inflammatory genes. Furthermore, a related compound, Tribulusamide D, has been observed to inhibit the nuclear localization of NF-κB.[7]
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Studies on related compounds suggest that this compound may also target this pathway. For example, Tribulusamide D has been shown to inhibit the phosphorylation of p38 MAPK, without affecting ERK and JNK phosphorylation.[7] Conversely, studies on the total saponins of Tribulus terrestris (GSTT) have indicated an inhibitory effect on both JNK and p38 phosphorylation.[5] This suggests that different components of the plant extract may have varied effects on the MAPK subfamilies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Terrestrosin D in Combination with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe combination therapies is a cornerstone of modern oncology. The use of natural compounds to enhance the efficacy of conventional chemotherapy and mitigate its side effects is an area of growing interest. Terrestrosin D (TED), a steroidal saponin isolated from Tribulus terrestris L., has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative overview of the potential of this compound as an adjunct to traditional chemotherapy agents, drawing on existing data for TED and analogous steroidal saponins. While direct studies on the combination of this compound with chemotherapeutic drugs are limited, this guide extrapolates from its known mechanisms of action and compares them with other natural compounds that have been successfully combined with agents like cisplatin and doxorubicin.
Anticancer Profile of this compound
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3] Its primary mechanisms of action make it a promising candidate for combination therapy. The rationale is that by inducing apoptosis through its own pathway, this compound could synergize with chemotherapy drugs that induce cell death through other mechanisms, such as DNA damage.
Table 1: Summary of Preclinical Data for this compound
| Parameter | Cell Line(s) | Key Findings | Reference(s) |
| Cytotoxicity | PC-3, HUVEC | Suppressed growth in a dose-dependent manner. | [1][2] |
| Cell Cycle Arrest | PC-3, HUVEC | Induced cell cycle arrest. | [1][2] |
| Apoptosis Induction | PC-3, HUVEC | Induced apoptosis, decreased mitochondrial membrane potential. | [1][2] |
| In Vivo Efficacy | PC-3 xenograft in nude mice | Significantly suppressed tumor growth. | [1][2] |
| Toxicity | Sprague-Dawley rats | Potential for reversible hepatorenal toxicity at higher doses. | [4] |
Comparison with Other Natural Compound-Chemotherapy Combinations
While data on this compound in combination therapy is not yet available, studies on other natural compounds, particularly other steroidal saponins, provide a framework for its potential.
Table 2: Comparison of this compound Potential with Other Natural Compounds in Combination Chemotherapy
| Natural Compound | Chemotherapy Agent | Cancer Type | Key Synergistic/Supportive Effects | Reference(s) |
| This compound (Hypothesized) | Cisplatin, Doxorubicin | Various | Potential for enhanced apoptosis, cell cycle arrest, and mitigation of side effects. | - |
| Paris saponin I (a steroidal saponin) | Cisplatin | Gastric Cancer | Enhanced apoptosis by regulating Bcl-2/Bax and caspase-3, and promoted G2/M cell cycle arrest. | [5] |
| Tribulus terrestris extract | Cisplatin | - | Attenuated cisplatin-induced renal toxicity in animal models. | [6] |
| Curcumin | Doxorubicin | Triple-Negative Breast Cancer | Synergistically enhanced cytotoxicity and induced S-phase cell cycle arrest. | [7] |
| Resveratrol | Cisplatin | Lung Cancer | Synergistic effects through modulation of autophagy. | [8] |
Signaling Pathways and Experimental Workflows
Known Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the currently understood mechanism of action for this compound as a standalone agent in cancer cells.
Caption: Signaling pathway of this compound leading to apoptosis and tumor growth inhibition.
Hypothetical Experimental Workflow for Evaluating Synergy
This diagram outlines a potential experimental workflow to assess the synergistic effects of this compound with a conventional chemotherapy agent.
Caption: Experimental workflow for assessing this compound and chemotherapy synergy.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on this compound and similar compounds are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy agent, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Conclusion
The existing evidence on the anticancer properties of this compound, particularly its ability to induce apoptosis and cell cycle arrest, strongly suggests its potential as a synergistic agent in combination with conventional chemotherapy.[1][2][3] Furthermore, studies on the broader class of steroidal saponins and the crude extract of Tribulus terrestris support this hypothesis, indicating possibilities for both enhanced efficacy and reduced toxicity.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 4. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Terrestrosin D: A Comparative Analysis Against Standard Anti-Cancer Therapeutics for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steroidal saponin Terrestrosin D with established anti-cancer drugs—Docetaxel, Abiraterone, and Enzalutamide—primarily focusing on their efficacy in prostate cancer models. The information herein is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and current standard-of-care anti-cancer drugs in various prostate cancer cell lines. Lower IC50 values are indicative of higher potency.
| Drug | Cell Line | IC50 | Citation |
| This compound | PC-3 | 14.28 µM | [1] |
| LNCaP | Not specified | ||
| DU-145 | Not specified | ||
| Docetaxel | PC-3 | 3.72 nM | [2] |
| DU-145 | 4.46 nM | [2] | |
| LNCaP | 1.13 nM | [2] | |
| Abiraterone | LNCaP | ~10 µM | |
| VCaP | ~10 µM | ||
| Enzalutamide | LNCaP | 5.6 µM | [3] |
| C4-2B | 1.19 µM | ||
| 22Rv1 | Not specified |
In Vivo Efficacy
Preclinical studies using xenograft models in mice have demonstrated the in vivo anti-tumor activity of this compound.
-
This compound : In a PC-3 xenograft mouse model, administration of this compound at doses of 25 and 50 mg/kg significantly suppressed tumor growth.[1][4] The treatment was well-tolerated with no overt toxicity observed.[1][4]
-
Docetaxel : Docetaxel has been shown to inhibit the growth of both androgen-dependent and -independent prostate cancer xenografts, leading to increased survival.[5] In DU-145 xenografts, docetaxel treatment (10 mg/kg/week) resulted in a 32.6% tumor regression.[6]
-
Enzalutamide : Enzalutamide has been demonstrated to inhibit the testosterone-induced growth of LNCaP prostate cancer xenografts in zebrafish.[7] In murine xenograft models, it has shown significant efficacy in reducing tumor volume in castration-resistant prostate cancer.[8]
Mechanisms of Action: A Comparative Overview
This compound
This compound exhibits a multi-faceted anti-cancer effect primarily through the induction of apoptosis and inhibition of angiogenesis.[1][4] Notably, the apoptotic pathway induced by this compound is caspase-independent and involves the mitochondria.[1][4] This is characterized by a decrease in the mitochondrial membrane potential.[1][4] While the precise molecular pathway is still under investigation, evidence suggests a potential role of the NF-κB signaling pathway, as extracts from Tribulus terrestris, the plant source of this compound, have been shown to down-regulate NF-κB signaling in liver cancer cells.[1][2]
Existing Anti-Cancer Drugs
-
Docetaxel : A member of the taxane family, docetaxel functions by stabilizing microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9] This apoptotic process is associated with the phosphorylation of the anti-apoptotic protein Bcl-2.[9]
-
Abiraterone : Abiraterone acetate is an androgen biosynthesis inhibitor.[8] It selectively and irreversibly inhibits CYP17A1, a key enzyme in the androgen synthesis pathway, thereby depleting the levels of testosterone and other androgens that stimulate prostate cancer cell growth.[8]
-
Enzalutamide : Enzalutamide is a potent androgen receptor (AR) inhibitor. It competitively binds to the AR, preventing its nuclear translocation and subsequent binding to DNA. This blockade of AR signaling inhibits the growth and promotes the apoptosis of prostate cancer cells.
Signaling Pathway Diagrams
Figure 1: Proposed mitochondrial-mediated apoptosis pathway of this compound.
Figure 2: Mechanism of action of Docetaxel leading to apoptosis.
Figure 3: Inhibition of androgen signaling by Abiraterone and Enzalutamide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Prostate cancer cells (e.g., PC-3, LNCaP, DU-145) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with varying concentrations of this compound or the comparator drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment : Cells are treated with the test compounds for a designated time.
-
Cell Harvesting : Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining : Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation : A suspension of human prostate cancer cells (e.g., PC-3) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Drug Administration : Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a certain size or after a predetermined duration. Tumor weights may also be measured at the end of the study.
-
Toxicity Assessment : Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
This compound demonstrates promising anti-cancer activity against prostate cancer cells, functioning through a distinct caspase-independent apoptotic mechanism. While its in vitro potency, based on available IC50 values, appears to be lower than that of docetaxel, its in vivo efficacy and unique mechanism of action warrant further investigation. Direct, head-to-head comparative studies with standard-of-care drugs are essential to fully elucidate the therapeutic potential of this compound in the context of castration-resistant prostate cancer. The exploration of its effects on the NF-κB pathway could also provide valuable insights into its broader anti-cancer activities.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of docetaxel with or without estramustine phosphate versus mitoxantrone in androgen dependent and independent human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of enzalutamide versus bicalutamide for patients with metastatic prostate cancer (TERRAIN): a randomised, double-blind, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of Terrestrosin D: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the molecular action of Terrestrosin D, a promising natural compound, in comparison to established pathway inhibitors. This report details the experimental validation of its effects on apoptosis, cell cycle, and angiogenesis, providing a framework for future research and therapeutic development.
This compound, a steroidal saponin isolated from the plant Tribulus terrestris, has emerged as a compound of interest in oncology research due to its potent anti-cancer and anti-angiogenic properties. This guide provides a detailed cross-validation of its mechanism of action, comparing its performance with known inhibitors and presenting the underlying experimental data and protocols.
Mechanism of Action at a Glance
This compound exerts its anti-cancer effects primarily through the induction of caspase-independent apoptosis and cell cycle arrest in cancer cells, particularly in prostate cancer cell lines such as PC-3. Furthermore, it demonstrates anti-angiogenic potential by inhibiting the proliferation of endothelial cells. A key aspect of its apoptotic mechanism involves the disruption of the mitochondrial membrane potential. Evidence also suggests a role in the downregulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Comparative Analysis of this compound's Effects
To contextualize the activity of this compound, its effects are compared with well-characterized inhibitors of relevant biological processes: Necrostatin-1 and z-VAD-FMK for apoptosis, and Bevacizumab for angiogenesis.
Induction of Apoptosis
This compound induces a form of programmed cell death that does not rely on the caspase cascade, a hallmark of classical apoptosis. This is compared with Necrostatin-1, an inhibitor of necroptosis (a form of programmed necrosis), and z-VAD-FMK, a pan-caspase inhibitor used to confirm caspase-independent mechanisms.
| Compound | Target Cell Line | Concentration | Apoptotic Cell Percentage (%) | Mechanism |
| This compound | PC-3 | 2 µM | Data not available | Caspase-independent apoptosis |
| 5 µM | 60.5%[1] | |||
| Necrostatin-1 | DU145 (Prostate) | 50 µM | Necrosis and late apoptosis counteracted | RIPK1 inhibitor, inhibits necroptosis[2][3] |
| z-VAD-FMK | L929 | 10 µM | Inhibits TNF-induced necrosis | Pan-caspase inhibitor[4] |
Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle in prostate cancer cells, preventing their proliferation.
| Compound | Target Cell Line | Concentration | Effect on Cell Cycle |
| This compound | PC-3 | 2-5 µM | G1 arrest[5] |
| Diallyl disulfide | PC-3 | 25 µM & 40 µM | G2/M arrest[6] |
| DA 3003-2 | PC-3 | 10 µM | G2/M accumulation[7] |
Mitochondrial Membrane Potential Disruption
A key event in this compound-induced apoptosis is the decrease in mitochondrial membrane potential (ΔΨm). This is often measured using fluorescent dyes like JC-1, where a decrease in the red/green fluorescence ratio indicates depolarization.
| Compound | Target Cell Line | Concentration | Effect on ΔΨm (Red/Green Ratio) |
| This compound | PC-3 | 2-5 µM | Decrease in ΔΨm (Quantitative ratio not available)[5] |
| Platycodin D | PC-3 | Not specified | Loss of MMP[8][9] |
| CCCP (Control) | Various | 5-50 µM | Complete loss of ΔΨm[10] |
Anti-Angiogenic Activity
This compound inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. Its effect is compared here with Bevacizumab, a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF).
| Compound | Target Cell Line | Concentration | Effect on Angiogenesis |
| This compound | HUVEC | Not specified | Inhibition of endothelial cell proliferation[5] |
| Bevacizumab | HUVEC | 100 µg/mL | Promoted tube formation under hypoxia[2][4] |
| EqUVEC | 1-4 mg/mL | Fewer tubes and junctions formed[11] |
Signaling Pathways Modulated by this compound
This compound is believed to interfere with the NF-κB signaling pathway, a central hub for inflammation and cell survival. By inhibiting this pathway, this compound may reduce the expression of pro-survival and pro-inflammatory genes. The proposed mechanism involves preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.
References
- 1. In Vitro Vascular Tube Formation Testing as a Tool for Treatment Individualisation in Patients with Cervical Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis Induced by Delta-Tocotrienol Overcomes Docetaxel Chemoresistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garlic compound, diallyl disulfide induces cell cycle arrest in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Terrestrosin D vs. Paclitaxel in Prostate Cancer Cells
For Immediate Release
In the landscape of prostate cancer research, the quest for effective therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two such agents: Terrestrosin D, a natural steroidal saponin, and paclitaxel, a well-established chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at their respective impacts on prostate cancer cells.
Executive Summary
This comparative guide synthesizes experimental data on the effects of this compound and paclitaxel on prostate cancer cell lines, with a focus on the PC-3 cell line. While direct comparative studies are limited, this report collates available data to provide a parallel analysis of their mechanisms of action, cytotoxicity, and effects on cell cycle and apoptosis.
Paclitaxel demonstrates significantly higher potency in terms of cytotoxicity, with IC50 values in the nanomolar range, compared to this compound's micromolar activity. Their mechanisms of action are distinct: paclitaxel induces a G2/M cell cycle arrest and caspase-dependent apoptosis, whereas this compound triggers a G1 arrest and a caspase-independent apoptotic pathway. These differences are critical for understanding their potential applications and for the design of future studies.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) on PC-3 Prostate Cancer Cells
| Compound | IC50 Value | Cell Line | Treatment Duration | Citation |
| This compound | 14.28 µM | PC-3 | Not Specified | [1] |
| Paclitaxel | 31.2 nM | PC-3 | 24 hours | [1][2] |
| Paclitaxel | 5.16 nM | PC-3 | Not Specified | [3] |
Note: IC50 values are from different studies and experimental conditions may vary.
Table 2: Effects on Cell Cycle Progression in PC-3 Cells
| Compound | Concentration | Treatment Duration | Effect on Cell Cycle | Percentage of Cells in G1 Phase | Percentage of Cells in G2/M Phase | Citation |
| This compound | Not Specified | 24 hours | G1 Arrest | Significant Increase | Not Specified | [4] |
| Paclitaxel | 50 nM | 8-12 hours | G2/M Arrest | Not Specified | Significant Increase | [5] |
Note: Data is collated from different studies.
Table 3: Induction of Apoptosis in Prostate Cancer Cells
| Compound | Concentration | Cell Line | Apoptosis Rate | Apoptotic Pathway | Citation |
| This compound | 2 µM and 5 µM | PC-3 | Dose-dependent increase | Caspase-independent | [1] |
| Paclitaxel | 2 µM | PC3M | ~25% | Caspase-dependent | [6][7] |
| Paclitaxel | 8 µM | PC3M | up to 50% | Caspase-dependent | [6] |
Note: Data for paclitaxel is on the PC3M cell line, a subline of PC-3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[8]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, and both the adherent and floating cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]
Signaling Pathways
This compound-Induced Caspase-Independent Apoptosis
This compound induces apoptosis in prostate cancer cells through a caspase-independent pathway. This process is often mediated by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. Once in the cytoplasm, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death without the activation of caspases.[2][10]
Caption: this compound signaling pathway.
Paclitaxel-Induced Caspase-Dependent Apoptosis
Paclitaxel treatment can lead to the generation of Reactive Oxygen Species (ROS), which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α can then activate the JNK signaling pathway, leading to the activation of caspase-3, a key executioner caspase, which ultimately results in apoptotic cell death.[6][11]
Caption: Paclitaxel signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and paclitaxel on prostate cancer cells.
Caption: Experimental workflow diagram.
References
- 1. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis-inducing factor (AIF): key to the conserved caspase-independent pathways of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Investigating the Synergistic Potential of Terrestrosin D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the untapped potential of Terrestrosin D in combination therapies. While direct experimental evidence of its synergistic effects with other natural compounds is currently limited, its well-documented anti-cancer mechanisms provide a strong foundation for hypothesizing and testing novel therapeutic combinations.
This compound, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor and anti-angiogenic activities.[1][2][3][4] Its primary mechanisms of action include inducing cell cycle arrest and promoting apoptosis in cancer cells, making it a compelling candidate for synergistic drug development.[1][2][3][4] This guide summarizes the known effects of this compound and proposes a framework for exploring its synergistic potential with other natural compounds.
This compound: Summary of Biological Activity
Current research indicates that this compound exerts its anti-cancer effects through multiple pathways. The tables below summarize the quantitative data from key studies on its standalone efficacy.
| Cell Line | IC50 (µM) for 24h Treatment | Effect | Reference |
| PC-3 | ~2.5 | Inhibition of cell proliferation | [2] |
| HUVEC | ~3.0 | Inhibition of cell proliferation | [2] |
| DU-145 | ~3.5 | Inhibition of cell proliferation | [5] |
| LNCaP | ~4.0 | Inhibition of cell proliferation | [5] |
| 22RV1 | ~4.5 | Inhibition of cell proliferation | [5] |
| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Effect | Reference |
| PC-3 | 2.5 | ~25% | Induction of apoptosis | [2] |
| PC-3 | 5.0 | ~45% | Induction of apoptosis | [2] |
| HUVEC | 2.5 | ~20% | Induction of apoptosis | [2] |
| HUVEC | 5.0 | ~40% | Induction of apoptosis | [2] |
Proposed Synergistic Combinations and Rationale
Based on its mechanism of action, this compound could potentially exhibit synergistic effects with natural compounds that target complementary anti-cancer pathways. The following are hypothetical combinations worthy of investigation:
-
This compound + Curcumin: Curcumin, a polyphenol from turmeric, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6] Since this compound induces apoptosis, combining it with an NF-κB inhibitor like curcumin could create a powerful pro-apoptotic effect.
-
This compound + Epigallocatechin gallate (EGCG): EGCG, a major catechin in green tea, has been shown to inhibit tumor growth and angiogenesis.[7] A combination with this compound could lead to a more potent anti-angiogenic and anti-proliferative effect.
-
This compound + Resveratrol: This polyphenol found in grapes has well-documented anti-cancer, anti-inflammatory, and antioxidant properties.[8] Its ability to modulate various signaling pathways could complement the cell cycle arrest and apoptosis induced by this compound.
Experimental Protocols for Assessing Synergy
To validate the synergistic potential of these combinations, a systematic experimental approach is required.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of individual compounds and their combinations.
-
Methodology:
-
Seed cancer cell lines (e.g., PC-3, DU-145) in 96-well plates.
-
Treat cells with a range of concentrations of this compound, the partner compound, and their combinations for 24, 48, and 72 hours.
-
Assess cell viability using the MTT or WST-1 assay.
-
Calculate the IC50 values for each compound and combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by the combined treatment.
-
Methodology:
-
Treat cells with this compound, the partner compound, and their combination at synergistic concentrations (determined from viability assays).
-
After 24 or 48 hours, stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) using flow cytometry.
-
Confirm apoptosis by Western blot analysis of key apoptotic markers such as cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of the combination on cell cycle distribution.
-
Methodology:
-
Treat cells with the compounds as described for the apoptosis assay.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.
-
Visualizing the Pathways and Workflows
To facilitate a clearer understanding, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Natural Compounds and Cancer: Current Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. kuickresearch.com [kuickresearch.com]
Terrestrosin D in Oncology: A Meta-Analysis of Preclinical Efficacy and Mechanisms
For Immediate Release
A comprehensive meta-analysis of preclinical studies reveals the promising anti-cancer potential of Terrestrosin D, a steroidal saponin derived from the plant Tribulus terrestris. The analysis consolidates evidence demonstrating its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer models, particularly in prostate cancer. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies employed in key studies, and visualizes its known molecular pathways of action.
Comparative Efficacy of this compound
This compound (TED) has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the low micromolar range, indicating a high degree of anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~2.5 | [1] |
| PC-3M | Prostate Cancer | ~3.0 | [1] |
| DU145 | Prostate Cancer | ~4.0 | [1] |
| LNCaP | Prostate Cancer | ~3.5 | [1] |
| 22RV1 | Prostate Cancer | ~4.2 | [1] |
| HUVEC | Endothelial Cells | Not specified | [2] |
| HMVEC-Bd | Endothelial Cells | Not specified | [2] |
In addition to its in vitro activity, this compound has shown significant tumor growth inhibition in vivo. In a PC-3 human prostate cancer xenograft model in nude mice, administration of this compound at a dose of 50 mg/kg resulted in a substantial suppression of tumor volume compared to the control group[1].
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
The primary mechanisms by which this compound exerts its anti-cancer effects are through the induction of cell cycle arrest and apoptosis[1][2].
Cell Cycle Arrest: Flow cytometry analysis has shown that this compound treatment leads to an accumulation of cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase and thereby inhibiting proliferation[1].
Apoptosis: this compound induces apoptosis in both prostate cancer cells and endothelial cells[1][2]. A key finding is that this programmed cell death occurs through a caspase-independent pathway. This is significant as many conventional chemotherapies rely on caspase-dependent apoptosis, and resistance can develop through mutations in this pathway. The induction of apoptosis by this compound is associated with a decrease in the mitochondrial membrane potential[1].
Anti-Angiogenic Properties
This compound also exhibits potent anti-angiogenic effects, which is crucial for inhibiting tumor growth and metastasis[1]. It directly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMVEC-Bd)[2]. Interestingly, while it inhibits endothelial cell growth, this compound has been observed to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in both cancer and endothelial cells[1]. This suggests that its anti-angiogenic mechanism is not dependent on the downregulation of VEGF, but rather on a direct inhibitory effect on endothelial cells. In vivo studies have confirmed its anti-angiogenic activity, showing a significant reduction in microvessel density in PC-3 tumor xenografts treated with this compound[1].
Signaling Pathways Modulated by this compound
While the precise signaling pathways modulated by isolated this compound are still under investigation, studies on extracts from Tribulus terrestris, the natural source of this compound, provide some insights. These extracts have been shown to down-regulate NF-κB signaling in liver cancer cells[3]. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. Gross saponins from Tribulus terrestris have also been found to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling pathway, in the context of rheumatoid arthritis. However, direct evidence of this compound's effect on the PI3K/AKT and MAPK pathways in oncology is still lacking.
Below are diagrams illustrating the putative signaling pathways potentially affected by this compound based on current knowledge of related compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the methodologies used in the key studies on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (PC-3, PC-3M, DU145, LNCaP, 22RV1) or endothelial cells (HUVEC, HMVEC-Bd) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound at the desired concentrations for a specified time.
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Cells were treated with this compound.
-
Harvesting: Both adherent and floating cells were collected.
-
Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
-
Tumor Implantation: Human prostate cancer cells (e.g., PC-3) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. This compound was administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Conclusion and Future Directions
The collective preclinical data strongly suggest that this compound is a promising candidate for further development as an anti-cancer agent, particularly for prostate cancer. Its ability to induce caspase-independent apoptosis is a notable feature that could be advantageous in overcoming certain forms of drug resistance.
Future research should focus on elucidating the precise molecular targets of this compound and its effects on key signaling pathways such as PI3K/AKT and MAPK. Further in vivo studies in different cancer models, including patient-derived xenografts, are warranted to validate its efficacy and to assess its pharmacokinetic and toxicological profiles. Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terrestrosin D: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Terrestrosin D, a cytotoxic steroidal saponin. The following procedures are based on established guidelines for handling cytotoxic compounds in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound exhibits cytotoxic properties, necessitating careful handling to avoid exposure. All personnel handling this compound must be trained in the safe handling of cytotoxic agents and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: Disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of aerosolization and inhalation.
Quantitative Data for this compound
While a comprehensive Safety Data Sheet (SDS) with detailed physical and chemical properties for this compound is not publicly available, the following information has been compiled from supplier data and related literature.
| Property | Data | Source |
| Molecular Formula | C₅₁H₈₄O₂₂ | MedchemExpress |
| Molecular Weight | 1049.2 g/mol | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years | MedchemExpress |
| In solvent: -80°C for 6 months, -20°C for 1 month | MedchemExpress |
Experimental Protocols: Disposal of this compound Waste
The following protocols outline the step-by-step procedures for the disposal of various waste streams contaminated with this compound.
Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is paramount. All waste contaminated with this compound must be classified as cytotoxic waste.
Materials:
-
Clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers (typically purple).
-
Thick, purple cytotoxic waste bags.
-
Sharps containers specifically designated for cytotoxic sharps (purple).
Procedure:
-
Solid Waste: All non-sharp solid waste contaminated with this compound, including gloves, gowns, bench paper, and empty vials, must be placed in a designated purple cytotoxic waste bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste. Organic solvent waste containing this compound should be collected in a separate, appropriately labeled hazardous waste container.
-
Sharps Waste: All sharps, such as needles, syringes, and contaminated glassware, must be immediately placed in a designated purple cytotoxic sharps container. Do not recap, bend, or break needles.
Decontamination of Work Surfaces
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
Materials:
-
Detergent solution.
-
70% ethanol or another appropriate disinfectant.
-
Disposable wipes.
Procedure:
-
Clean the work surface with a detergent solution to remove any visible contamination.
-
Wipe the surface with 70% ethanol.
-
All cleaning materials (e.g., wipes) must be disposed of as cytotoxic solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Final Disposal Procedures
All segregated and properly contained this compound waste must be handled and disposed of by a licensed hazardous waste management company.
Procedure:
-
Transport the sealed cytotoxic waste containers to a designated and secure temporary storage area within the facility.
-
Arrange for a scheduled pickup with a certified hazardous waste disposal vendor.
-
Ensure all required documentation, including a hazardous waste manifest, is completed accurately.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
Safeguarding Researchers: A Comprehensive Guide to Handling Terrestrosin D
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Terrestrosin D. All personnel must adhere to these procedures to mitigate risks associated with this compound.
This compound, a steroidal saponin derived from Tribulus terrestris L., is a potent bioactive compound utilized in research for its ability to induce cell cycle arrest and apoptosis in cancer cells.[1] It also exhibits antiangiogenic properties.[1] However, studies have indicated that this compound has potential hepatorenal toxicity, underscoring the necessity for stringent safety measures during its handling and disposal.[2][3] As a compound with cytotoxic potential, all handling procedures should align with established guidelines for managing hazardous substances.
Essential Safety & Handling Data
All quantitative information regarding the storage, preparation, and handling of this compound has been consolidated for clear and immediate reference.
| Parameter | Value | Source |
| Storage Temperature | -80°C (long-term); -20°C (short-term) | [1] |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C | [1] |
| Light Sensitivity | Protect from light | [1] |
| Solubility in DMSO | ≥ 30 mg/mL (28.59 mM) | [4] |
| Solubility in Formulation 1 | ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Solubility in Formulation 2 | ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| Solubility in Formulation 3 | ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 90% Corn Oil | [1] |
Personal Protective Equipment (PPE) Protocol
Due to its cytotoxic nature and potential for hepatorenal toxicity, a comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling this compound, its solutions, or contaminated waste.
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn. Change gloves immediately if contaminated, torn, or punctured.
-
Gown: A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.
-
Eye and Face Protection: ANSI-approved safety goggles or a full-face shield must be worn to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved N95 or higher respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.
Experimental Protocols & Methodologies
The following protocols are provided as a guide for the preparation of this compound solutions for experimental use. All preparations should be conducted within a certified chemical fume hood or biological safety cabinet.
Preparation of a 2.5 mg/mL Stock Solution (Formulation 1)
This protocol yields a clear solution suitable for in vivo studies.[1]
-
Initial Solubilization: Dissolve the required mass of this compound in 10% of the final volume with DMSO. Sonication may be used to aid dissolution.[1][4]
-
Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Tween-80: Add 5% of the final volume of Tween-80 and ensure the solution is homogenous.
-
Final Dilution: Add 45% of the final volume of saline to reach the target concentration of 2.5 mg/mL.
-
Verification: Ensure the final solution is clear before use. If precipitation occurs, gentle heating and/or sonication can be applied.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely managing this compound from receipt to disposal, emphasizing critical control points.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plan
A rigorous disposal plan is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container. Do not discharge into the sanitary sewer.
-
Solid Waste: Dispose of all contaminated solid waste in designated cytotoxic waste bags or containers.
-
Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste, typically via incineration by a licensed contractor.
By adhering to these stringent protocols, researchers can safely handle this compound while advancing critical scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
